VU591 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOUHLPDHEXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to VU591 Hydrochloride: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the benzimidazole class of compounds. Its systematic chemical name is 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride. The structure and properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₃ClN₆O₅ | [2] |
| Molecular Weight | 404.76 g/mol | [1][2] |
| CAS Number | 1315380-70-1 | [1] |
| Appearance | White to gray solid | [3] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | DMSO: 16.67 mg/mL (41.18 mM) (with sonication) | [3] |
| H₂O: < 0.1 mg/mL (insoluble) | [3] | |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][4] |
Biological Properties
| Property | Value | Reference |
| Target | Renal Outer Medullary Potassium Channel (ROMK) / Kir1.1 | [1][4] |
| Mechanism of Action | Intracellular pore blocker of the ROMK channel | [5][6] |
| IC₅₀ | 0.24 µM | [3][4][7] |
| Selectivity | Selective for ROMK over other inward rectifier potassium channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1) and other ion channels. | [1][6] |
| In Vivo Effect | Shows antidepressant-like effects in the tail suspension test (TST) in mice. | [4] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[1][4] It is understood to act as an intracellular pore blocker.[5][6] The binding site for VU591 is located within the ion conduction pathway of the channel.[6] This interaction is facilitated by specific amino acid residues, notably Asn171 and Val168.[6] The unique presence of asparagine at this position in ROMK, as opposed to aspartate or glutamate in other Kir channels, is a key determinant of VU591's selectivity.[6] By physically occluding the pore, VU591 prevents the efflux of potassium ions, thereby inhibiting the channel's function. This targeted inhibition of ROMK has implications for renal physiology and has been explored for its potential diuretic effects.
Experimental Protocols
Synthesis of VU591
The following protocol is for the synthesis of the parent compound, VU591, which can be subsequently treated with hydrochloric acid to form the hydrochloride salt.[5]
Materials:
-
4-nitrobenzene-1,2-diamine
-
Diglycolic acid
-
5 N HCl
-
Saturated NaHCO₃ solution
-
Absolute Ethanol (EtOH)
Procedure:
-
A suspension of 4-nitrobenzene-1,2-diamine (300 mg, 1.96 mmol) and diglycolic acid (131 mg, 0.98 mmol) in 5 N HCl (2 ml) is heated to 120°C in a sealed tube.
-
A solution should form within 1 hour. Continue heating for a total of 12 hours.
-
After 12 hours, cool the mixture to room temperature.
-
Pour the cooled mixture into a saturated NaHCO₃ solution (50 ml) and adjust the pH to 8.
-
Filter the resulting mixture and wash the product with water.
-
Dry the product in a vacuum oven for 10 hours to yield VU591 as a light brown solid.
-
For purification, recrystallize the product from absolute ethanol to obtain VU591 as a colorless solid.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a representative method for characterizing the inhibitory effect of this compound on ROMK channels expressed in a heterologous system like HEK-293 cells.
Cell Culture and Transfection:
-
HEK-293 cells are cultured in standard media (e.g., DMEM with 10% FBS).
-
Cells are transiently transfected with a plasmid encoding the human ROMK1 (Kir1.1) channel using a suitable transfection reagent.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
Recording Procedure:
-
Prepare coverslips with transfected HEK-293 cells for recording.
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the pipette and a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -75 mV.
-
Apply voltage steps or ramps to elicit ROMK currents. A typical protocol is to step to -120 mV for 200 ms every 5 seconds.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record the inhibition of the ROMK current in the presence of the compound.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
VU591 Hydrochloride: A Selective Kir1.1 (ROMK) Channel Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inward-rectifier potassium channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] This channel plays a crucial role in potassium homeostasis and sodium reabsorption in the kidneys, making it a compelling target for novel diuretics.[4][5] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, mechanism of action, experimental protocols for its characterization, and the relevant physiological signaling pathways.
Core Properties and Pharmacological Data
This compound is a cell-permeable benzimidazole derivative that acts as a pore blocker of the Kir1.1 channel.[6][7] Its development was a significant step forward from earlier inhibitors like VU590, as VU591 demonstrates high selectivity for Kir1.1 over other co-expressed potassium channels in the nephron, such as Kir7.1.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Potency of this compound
| Target | IC₅₀ (µM) | Assay Condition | Reference |
| Kir1.1 (ROMK) | 0.24 | Whole-cell patch clamp in HEK-293 cells | [1][2][3][6] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Inhibition at 10 µM VU591 | Fold Selectivity (vs. Kir1.1) | Reference |
| Kir2.1 | No effect | >40 | [6][8] |
| Kir2.3 | No effect | >40 | [6][8] |
| Kir4.1 | No effect | >40 | [6][8] |
| Kir7.1 | No effect | >40 | [6][8] |
| Kir6.2/SUR1 | 17 ± 4% | ~150 | [8] |
| GABAᴀ Receptor | - (IC₅₀ = 6.2 µM) | ~25 | [6][9] |
Note: VU591 was evaluated against more than 65 other potential off-targets and showed high selectivity.[4][8]
Mechanism of Action: Pore Blockade
VU591 is characterized as an intracellular pore blocker of the Kir1.1 channel.[8][9] This mechanism is supported by evidence of voltage- and potassium-dependent block. The binding of VU591 within the channel's ion conduction pathway is influenced by the transmembrane voltage and the concentration of potassium ions.[4][7] Specifically, inwardly directed K+ ions can displace VU591 from its binding site, a phenomenon known as "knock-off".[8]
Caption: Mechanism of VU591 as a pore blocker of the Kir1.1 channel.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Kir1.1 inhibitors. Below are representative protocols for key experiments.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the potency and mechanism of ion channel modulators.
Objective: To measure the inhibitory effect of VU591 on Kir1.1 currents in a whole-cell configuration.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir1.1 channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell patch clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.4 with KOH.
-
The external bath solution contains (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. Different potassium concentrations can be used to study potassium-dependent block.
-
Cells are voltage-clamped at a holding potential of -75 mV.[8]
-
Currents are elicited by voltage ramps or steps. A typical protocol involves ramping the voltage from -120 mV to +120 mV over a set duration (e.g., 2.4 mV/ms) every 5 seconds.[8]
-
-
Compound Application:
-
A stable baseline current is established before the application of this compound.
-
VU591 is acutely applied to the bath solution at various concentrations to determine the dose-response relationship and IC₅₀ value.
-
A known channel blocker, such as 2 mM barium, is often used as a positive control at the end of the experiment to confirm channel activity.[8]
-
-
Data Analysis: The current inhibition at a specific voltage (e.g., -120 mV) is measured and plotted against the compound concentration to calculate the IC₅₀.
Caption: Workflow for whole-cell patch clamp analysis of VU591.
Thallium Flux Assay
This is a higher-throughput method to screen for and characterize Kir1.1 inhibitors.
Objective: To measure the activity of Kir1.1 channels by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.
Methodology:
-
Cell Plating: HEK-293 cells expressing Kir1.1 are plated in 384- or 1536-well microplates.[5]
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: Cells are incubated with various concentrations of this compound.
-
Thallium Addition and Fluorescence Reading: A stimulus buffer containing Tl⁺ is added to the wells, and the resulting change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of Tl⁺ influx is proportional to the Kir1.1 channel activity. The inhibitory effect of VU591 is calculated by comparing the fluorescence signal in the presence and absence of the compound.
Signaling Pathway in the Renal Tubule
Kir1.1 is a key component of the ion transport machinery in the thick ascending limb (TAL) of Henle's loop and the cortical collecting duct (CCD) of the nephron. Its activity is crucial for potassium recycling and sodium reabsorption.
In the TAL, Kir1.1 recycles potassium back into the tubular lumen, which is essential for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).[4] In the CCD, Kir1.1 provides the driving force for sodium reabsorption through the epithelial sodium channel (ENaC) by hyperpolarizing the apical membrane.[4] Inhibition of Kir1.1 by VU591 is expected to disrupt these processes, leading to a diuretic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of ROMK Channels in Renal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Renal Outer Medullary Potassium (ROMK) channel, a member of the inwardly-rectifying potassium (Kir) channel family (Kir1.1), is a cornerstone of renal physiology, playing a critical role in salt and potassium homeostasis.[1] Encoded by the KCNJ1 gene, this ATP-dependent potassium channel is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb (TAL) of Henle's loop and the cortical collecting duct (CCD).[2][3] In the TAL, ROMK facilitates potassium recycling, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption and the generation of the corticomedullary osmotic gradient.[1][4] In the CCD, ROMK is the primary channel for potassium secretion, a key determinant of final urinary potassium excretion.[1][4] Dysfunctional ROMK channels are implicated in Bartter syndrome type II, a severe salt-wasting disorder, highlighting their physiological significance.[5][6] The intricate regulation of ROMK by various signaling pathways, including phosphorylation and protein-protein interactions, fine-tunes its activity to match physiological demands. This central role in renal electrolyte handling makes ROMK an attractive target for novel diuretic therapies.[7][8] This guide provides an in-depth examination of ROMK's function, regulation, and the experimental methodologies used to study it, tailored for professionals in biomedical research and drug development.
Core Functions and Physiological Significance
ROMK channels are integral to two primary processes in the kidney: potassium recycling in the TAL and potassium secretion in the CCD.[4]
-
Thick Ascending Limb (TAL): In the TAL, ROMK channels on the apical membrane allow potassium that has been brought into the cell by the NKCC2 cotransporter to recycle back into the tubular lumen.[1] This recycling is crucial for several reasons: it maintains a luminal potassium concentration sufficient to support continued NKCC2 activity, contributes to the generation of a lumen-positive transepithelial voltage which drives the paracellular reabsorption of cations like sodium, calcium, and magnesium, and hyperpolarizes the apical membrane, providing a favorable electrochemical gradient for chloride exit across the basolateral membrane.[4]
-
Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK channels are the main conduit for potassium secretion into the tubular fluid.[1] This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). The activity of ROMK channels in the CCD is the final and most critical regulatory step in determining the amount of potassium excreted in the urine, thereby playing a pivotal role in maintaining overall potassium balance.[3][4]
The importance of ROMK is underscored by the clinical manifestations of its dysfunction. Loss-of-function mutations in the KCNJ1 gene lead to Antenatal Bartter Syndrome Type II , a life-threatening genetic disorder characterized by severe salt wasting, polyuria, hypokalemia, and metabolic alkalosis.[5][9] This phenotype is recapitulated in ROMK knockout mouse models.[10][11]
Biophysical and Pharmacological Properties
ROMK channels exhibit distinct biophysical characteristics that are well-suited for their physiological roles. They are characterized by weak inward rectification, which allows for significant outward potassium flux at physiological membrane potentials, a key feature for potassium secretion.[1] The channel's activity is also sensitive to intracellular pH, with acidification leading to channel closure.[12]
| Property | Typical Value(s) | Significance in Renal Function |
| Single-Channel Conductance | 30-40 pS (in the CCD) | Allows for efficient potassium secretion.[1] |
| 70-80 pS (in the TAL, likely a heteromer) | Facilitates high-capacity potassium recycling.[10][13] | |
| Open Probability (Po) | High at physiological membrane potentials | Ensures a continuous pathway for potassium movement.[1] |
| Ion Selectivity | Highly selective for K+ over Na+ | Maintains the specific function of potassium transport.[14] |
| Inward Rectification | Weak | Permits robust outward potassium flux for secretion.[1] |
| pH Sensitivity (Intracellular) | Inhibited by acidosis (pH < 7.0) | Links channel activity to the metabolic state of the cell. |
| ATP Sensitivity | Inhibited by cytoplasmic ATP (in the presence of CFTR) | Couples channel activity to cellular energy status.[1][4] |
Regulation of ROMK Channel Activity
The activity of ROMK channels is exquisitely regulated at multiple levels, including channel gating, trafficking to and from the plasma membrane, and protein-protein interactions. This complex regulatory network allows the kidney to precisely control potassium excretion in response to physiological cues such as dietary potassium intake and hormonal signals.
Regulation by Phosphorylation
Phosphorylation is a key mechanism controlling ROMK activity. Several kinases have been shown to directly or indirectly modulate the channel.
-
Protein Kinase A (PKA): PKA-mediated phosphorylation is a primary mechanism for activating ROMK channels.[4] There are three key PKA phosphorylation sites on ROMK: S44 in the N-terminus and S219 and S313 in the C-terminus.[1] Phosphorylation of S44 is crucial for the channel's exit from the endoplasmic reticulum and its trafficking to the plasma membrane.[1] Phosphorylation of the C-terminal sites maintains the channel in a high open probability state.[1] The effect of PKA on ROMK is often facilitated by A-kinase anchoring proteins (AKAPs), which bring PKA into close proximity with the channel.[4]
-
Protein Kinase C (PKC): The role of PKC in ROMK regulation is more complex. While direct phosphorylation of certain serine residues by PKC appears to be important for the surface expression of the channel, overall PKC activation is generally considered to be inhibitory.[13] This inhibition may be mediated, in part, through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid essential for ROMK activity.[1]
-
Protein Tyrosine Kinases (PTKs): PTKs, such as Src kinase, play a significant role in the downregulation of ROMK channels, particularly in response to low dietary potassium.[15] Increased PTK activity leads to the tyrosine phosphorylation of ROMK, which promotes the channel's internalization from the plasma membrane via endocytosis, thereby reducing potassium secretion.[15]
-
With-No-Lysine (WNK) Kinases: WNK kinases are critical regulators of ROMK trafficking. WNK4, for instance, promotes the clathrin-dependent endocytosis of ROMK, leading to a decrease in channel density at the apical membrane.[1] This is a key mechanism for reducing potassium secretion during periods of potassium restriction.
Regulation by Membrane Trafficking
The number of active ROMK channels at the apical membrane is dynamically regulated by a balance between exocytosis (insertion into the membrane) and endocytosis (removal from the membrane).
-
Forward Trafficking: The transport of newly synthesized ROMK channels from the endoplasmic reticulum to the Golgi and finally to the plasma membrane is a regulated process. As mentioned, PKA-mediated phosphorylation of S44 is a critical step in allowing the channel to exit the ER.[1]
-
Endocytosis: ROMK channels are internalized from the plasma membrane via a clathrin-dependent pathway.[16][17] This process is stimulated by signals such as low dietary potassium, which activates PTKs and WNK kinases.[1][16] The internalization of ROMK involves a specific motif in its C-terminus and is dependent on dynamin.[17][18]
Other Regulatory Factors
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2, a membrane phospholipid, is essential for the activity of ROMK and other Kir channels.[1] It directly interacts with the channel to maintain it in an open state.[19] Hormones and signaling pathways that lead to PIP2 hydrolysis can therefore inhibit ROMK activity.[1]
-
Intracellular pH: As noted, ROMK channels are highly sensitive to intracellular pH, with acidification causing a sharp decrease in channel activity.[12] This provides a mechanism to link renal potassium handling with systemic acid-base status.
-
Intracellular ATP: High levels of intracellular ATP can inhibit ROMK, linking channel activity to the metabolic state of the cell. This inhibition is particularly evident when ROMK is co-expressed with the cystic fibrosis transmembrane conductance regulator (CFTR).[1][4]
Signaling Pathways and Regulatory Networks
The regulation of ROMK is best understood as a series of interconnected signaling pathways that converge on the channel to modulate its function.
Experimental Protocols
Studying ROMK channels requires a combination of molecular, biochemical, and electrophysiological techniques. Below are outlines of key experimental protocols.
Patch-Clamp Electrophysiology for Measuring ROMK Activity
This technique allows for the direct measurement of ion flow through ROMK channels in the cell membrane.
Objective: To measure whole-cell or single-channel ROMK currents in native renal tubules or heterologous expression systems (e.g., Xenopus oocytes, mammalian cell lines).
Methodology:
-
Cell/Tubule Preparation:
-
For native tubules: Kidneys are harvested, and specific segments (e.g., CCD) are microdissected. The tubules are then split open to allow access to the apical membrane.[20]
-
For expression systems: Cells are cultured on coverslips and transfected with ROMK-encoding plasmids.
-
-
Pipette and Solution Preparation:
-
Pipette Solution (intracellular): Typically contains (in mM): 130 KCl, 10 HEPES, 2 EGTA, 1 MgCl2, adjusted to pH 7.4 with KOH. ATP and GTP may be included to mimic intracellular conditions.[20]
-
Bath Solution (extracellular): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Gigaohm Seal Formation: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Configuration:
-
Cell-Attached: The membrane patch remains intact, allowing for the study of channel activity in a near-physiological state.
-
Inside-Out: The patch is excised from the cell, exposing the intracellular face of the membrane to the bath solution. This is ideal for studying the effects of intracellular modulators (e.g., ATP, pH, kinases).[19]
-
Whole-Cell: The membrane patch is ruptured, allowing for the measurement of the total current from all channels on the cell surface.
-
-
Data Acquisition and Analysis:
-
A voltage-clamp protocol is applied to the membrane. For ROMK, this often involves a series of voltage steps or ramps to generate a current-voltage (I-V) relationship.
-
ROMK-mediated currents can be identified by their characteristic biophysical properties (e.g., weak inward rectification) and by their sensitivity to specific blockers like Tertiapin-Q or barium.[21]
-
Software is used to analyze current amplitude, open probability (for single-channel recordings), and conductance.
-
Immunoblotting and Immunofluorescence for ROMK Expression and Localization
These techniques are used to assess the total amount of ROMK protein and its subcellular localization.
Objective: To quantify changes in total and cell-surface ROMK protein levels in response to various stimuli (e.g., changes in dietary potassium).
Methodology:
-
Tissue/Cell Lysis: Kidneys or cultured cells are homogenized in a lysis buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Surface Biotinylation (for surface protein analysis):
-
Intact cells or tissues are incubated with a membrane-impermeable biotin reagent that labels primary amines of extracellular domains of surface proteins.
-
The reaction is quenched, and cells are lysed.
-
Biotinylated proteins are captured using streptavidin-coated beads.
-
The captured proteins (surface fraction) and the unbound proteins (intracellular fraction) are analyzed separately.
-
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with a primary antibody specific for ROMK.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured on film or with a digital imager. The band intensity corresponds to the amount of ROMK protein.
-
-
Immunofluorescence and Confocal Microscopy:
-
Kidney sections or cultured cells are fixed and permeabilized.
-
Samples are incubated with a primary ROMK antibody, followed by a fluorescently labeled secondary antibody.
-
Nuclei are often counterstained with a DNA-binding dye like DAPI.
-
Samples are imaged using a confocal microscope to determine the subcellular localization of ROMK (e.g., apical membrane vs. intracellular compartments).
-
ROMK as a Therapeutic Target
The critical role of ROMK in the TAL, where it supports the function of the NKCC2 cotransporter (the target of loop diuretics like furosemide), makes it an attractive target for a new class of diuretics.[7][22] Inhibiting ROMK is expected to reduce sodium reabsorption in the TAL, leading to diuresis and natriuresis.[23] A potential advantage of ROMK inhibitors over traditional loop diuretics is their potential to be potassium-sparing. By also inhibiting ROMK in the CCD, these drugs could simultaneously block the primary route of potassium secretion, thereby mitigating the risk of hypokalemia, a common side effect of loop and thiazide diuretics.[3][23] Several small molecule inhibitors of ROMK have been developed and are under investigation for the treatment of hypertension and heart failure.[7]
Conclusion
The ROMK channel is a central player in renal physiology, essential for maintaining salt and potassium balance. Its activity is finely tuned by a complex interplay of signaling pathways that regulate its phosphorylation state, trafficking, and gating. Understanding these mechanisms has not only illuminated fundamental principles of kidney function but has also paved the way for the development of novel therapeutic strategies targeting ROMK for cardiovascular and renal diseases. The experimental approaches detailed in this guide provide the foundation for continued research into this vital ion channel.
References
- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROMK - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bartter Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bartter Syndrome: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic heterogeneity of Bartter's syndrome revealed by mutations in the K+ channel, ROMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal outer medullary potassium channel knockout models reveal thick ascending limb function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absence of small conductance K+ channel (SK) activity in apical membranes of thick ascending limb and cortical collecting duct in ROMK (Bartter's) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Kir Channels by Intracellular pH and Extracellular K+ : Mechanisms of Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulation of ROMK channels by protein tyrosine kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Evidence for endocytosis of ROMK potassium channel via clathrin-coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnesium Modulates ROMK Channel–Mediated Potassium Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. The Renal Outer Medullary Potassium Channel (ROMK): An Intriguing Pharmacological Target for an Innovative Class of Diuretic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ROMK Inhibitors: A Technical Guide
The renal outer medullary potassium (ROMK) channel, a key player in renal physiology, has emerged as a promising target for a novel class of diuretics. This guide provides an in-depth analysis of the therapeutic rationale for ROMK inhibition, focusing on the pioneering inhibitor VU591 and subsequent compounds. It details the quantitative pharmacology, experimental methodologies, and underlying physiological pathways relevant to researchers and drug development professionals.
Introduction: The Rationale for ROMK Inhibition
The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is an ATP-sensitive inward-rectifier potassium channel with critical roles in two distinct segments of the kidney nephron.[1][2]
-
In the Thick Ascending Loop of Henle (TALH): ROMK is located on the apical membrane where it facilitates the recycling of potassium ions back into the tubular lumen.[1][3][4][5][6] This K+ recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment and the target of loop diuretics like furosemide.[1][4][5][6]
-
In the Cortical Collecting Duct (CCD): ROMK serves as the primary channel for potassium secretion into the urine, a process tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1][3][4][5]
This dual role makes ROMK an attractive therapeutic target.[7][8] Inhibition of ROMK is hypothesized to induce diuresis and natriuresis by disrupting NKCC2-mediated salt reabsorption in the TALH, while simultaneously preventing the potassium loss (kaliuresis) that typically accompanies diuretic therapy by blocking K+ secretion in the CCD.[1][4][5] This potassium-sparing effect would be a significant advantage over existing loop and thiazide diuretics.
Genetic evidence strongly supports this hypothesis. Humans with loss-of-function mutations in the KCNJ1 gene exhibit Bartter's syndrome type II, a condition characterized by significant salt wasting, hypotension, and mild hypokalemia.[4][5] Furthermore, heterozygous carriers of these mutations show reduced blood pressure and a lower risk of hypertension, suggesting that partial inhibition of ROMK could be both safe and effective.[4][5][8][9]
Key ROMK Inhibitors: From VU591 to Clinical Candidates
The development of small-molecule ROMK inhibitors has been crucial for validating the therapeutic concept.
-
VU591: Disclosed by a Vanderbilt University group, VU591 was a pioneering small-molecule inhibitor that demonstrated high potency and selectivity for the ROMK channel.[9][10][11][12] It acts as an intracellular pore blocker, with studies identifying key residues within the channel's ion conduction pathway as critical for its binding.[9][10][11] Despite its excellent in vitro profile, VU591 failed to induce diuresis in animal models, a failure attributed to poor metabolic stability and high serum protein binding.[7][8][10][13]
-
Compound A & MK-7145: Research by Merck led to the development of structurally distinct inhibitors with improved pharmacokinetic properties.[1][10] "Compound A" was shown to induce a robust natriuretic diuresis in rats without causing potassium wasting, providing the first pharmacological proof-of-concept for ROMK inhibition in vivo.[7][8][13] Subsequent medicinal chemistry efforts produced MK-7145, the first small-molecule ROMK inhibitor to advance into clinical development.[1]
Quantitative Data on ROMK Inhibitors
The following tables summarize the quantitative data for key ROMK inhibitors, facilitating comparison of their pharmacological and pharmacokinetic properties.
Table 1: In Vitro Potency of Select ROMK Inhibitors
| Compound | ROMK IC50 (86Rb+ Efflux) | ROMK IC50 (Tl+ Flux) | ROMK IC50 (Electrophysiology) | Reference(s) |
| VU591 | ~0.24 µM | - | ~0.24 µM | [10][12] |
| Compound 12 (MK-7145) | 0.068 µM | 0.006 µM | 0.009 µM | [1] |
| Compound 13 | 0.134 µM | 0.059 µM | 0.012 µM | [1] |
| Compound 16 (meso) | 0.112 µM | 0.010 µM | 0.009 µM | [1] |
| Compound 5 | 0.052 µM | - | - | [4] |
Table 2: Selectivity Profile of ROMK Inhibitors
| Compound | hERG IC50 (Binding) | hERG IC50 (Electrophysiology) | Selectivity (hERG EP / ROMK EP) | Reference(s) |
| VU591 | >10 µM | >10 µM | >40-fold | [11] |
| Compound 12 (MK-7145) | 23 µM | 22 µM | 2440-fold | [1] |
| Compound 13 | 47 µM | 22 µM | 1800-fold | [1] |
| Compound 16 (meso) | 100 µM | >30 µM | >3000-fold | [1] |
| Compound 5 | 0.005 µM | - | <1-fold (Inhibits hERG more potently) | [4] |
Table 3: Pharmacokinetic Properties of Select ROMK Inhibitors in Rats
| Compound | Dosing | Clearance (mL/min/kg) | Oral Bioavailability (%) | T 1/2 (h) | Reference(s) |
| Compound 12 (MK-7145) | 1 mg/kg IV; 3 mg/kg PO | 12 | 68% | 2.5 | [1] |
| Compound 13 | 1 mg/kg IV; 3 mg/kg PO | 12 | 62% | 2.7 | [1] |
| Compound 16 (meso) | 1 mg/kg IV; 3 mg/kg PO | 13 | 48% | 2.4 | [1] |
| Compound 30 | 1 mg/kg IV; 2 mg/kg PO | 21 | 48% | 1.5 | [4] |
Table 4: In Vivo Diuretic and Natriuretic Effects in Rats (4-hour urine collection)
| Compound | Dose (mg/kg, oral) | Urine Output (Fold change vs. Vehicle) | Na+ Excretion (Fold change vs. Vehicle) | Reference(s) |
| VU591 | 100 | No significant effect | No significant effect | [13] |
| Compound 12 (MK-7145) | 0.3 | 2.5 | 3.3 | [1] |
| Compound 12 (MK-7145) | 1.0 | 4.8 | 6.5 | [1] |
| Compound A | 30 | ~4.0 | ~5.0 | [7][13] |
Experimental Protocols
Detailed methodologies are essential for the evaluation of ROMK inhibitors. The following sections describe key experimental protocols.
Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures ion flow through the ROMK channel in cells heterologously expressing the channel.
-
Cell Preparation: HEK293 or CHO cells stably expressing human ROMK are cultured on glass coverslips.
-
Solutions:
-
Pipette (Intracellular) Solution (in mM): 150 K gluconate, 2 MgCl2, 3 EGTA, 10 HEPES, and 0.05 ATP, with pH adjusted to 7.2.[14] Low ATP is used to maintain channel phosphorylation without causing direct inhibition.[14]
-
Bath (Extracellular) Solution (in mM): 5 NaCl, 130 Na methanesulfonate, 10 K methanesulfonate, 2 Ca methanesulfonate, 1 MgCl2, 2 glucose, and 10 HEPES, with pH adjusted to 7.4.[15] Methanesulfonate is used as the primary anion to minimize chloride currents.[15]
-
-
Recording:
-
A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration.
-
The membrane potential is held at a specific voltage (e.g., 0 mV or -60 mV) and then stepped through a series of voltages to elicit inward and outward currents.[14]
-
-
Data Analysis: The inhibitor is perfused into the bath solution, and the reduction in the ROMK current (often isolated by its sensitivity to the specific blocker Tertiapin-Q) is measured.[14][15] The concentration-response curve is then plotted to determine the IC50 value.
Ion Flux Assay: 86Rubidium Efflux
This functional assay uses the radioactive isotope 86Rubidium (86Rb+) as a surrogate for K+ to measure channel activity in a high-throughput format.[16]
-
Cell Plating: CHO or HEK cells stably expressing ROMK are plated in 96-well plates.[4]
-
Loading: Cells are incubated for several hours in a loading buffer containing 86RbCl.
-
Washing: The loading buffer is removed, and cells are washed multiple times with a Rb+-free buffer to remove extracellular tracer.
-
Incubation: A stimulation buffer (containing a high concentration of K+ to depolarize the membrane and drive efflux) with or without the test inhibitor is added to the wells for a defined period (e.g., 10-30 minutes).[16][17]
-
Sample Collection: The supernatant (containing effluxed 86Rb+) is collected. The remaining cells are lysed with a detergent solution to release intracellular 86Rb+.[16]
-
Measurement: The radioactivity in both the supernatant and the lysate is measured using a scintillation counter.
-
Calculation: The percentage of 86Rb+ efflux is calculated as: (Supernatant Counts / (Supernatant Counts + Lysate Counts)) * 100. The inhibitory effect of the compound is determined by the reduction in efflux compared to the vehicle control.
In Vivo Diuresis and Natriuresis Studies
These studies assess the pharmacological effect of ROMK inhibitors in animal models, typically rats.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated and fasted overnight with free access to water.
-
Compound Administration: The test compound (e.g., VU591, Compound A) or vehicle is administered via oral gavage. A positive control, such as bumetanide (a loop diuretic), is often used.[13]
-
Metabolic Cages: Immediately after dosing, animals are placed in individual metabolic cages that are designed to separate and collect urine and feces.
-
Urine Collection: Urine is collected over a specified period, typically in intervals (e.g., 0-2 hours and 2-4 hours).[13]
-
Analysis:
-
Urine Volume: The total volume of urine is measured gravimetrically.
-
Electrolyte Concentration: Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Reporting: Results are typically reported as total urine output (e.g., mL/100g body weight) and total electrolyte excretion (e.g., mmol/kg body weight) over the collection period.[13]
Signaling Pathways and Mechanisms of Action
Understanding the pathways involving ROMK is crucial for appreciating the inhibitor's effects.
Cellular Mechanism of ROMK in the Nephron
ROMK's function is integral to ion transport in both the TALH and CCD. In the TALH, its inhibition reduces the K+ supply for NKCC2, thereby decreasing Na+ reabsorption. In the CCD, blocking ROMK directly prevents K+ secretion, which is coupled to Na+ uptake by ENaC.
Caption: Dual role of ROMK in the TALH and CCD of the kidney nephron.
Molecular Mechanism of VU591 Inhibition
VU591 acts as a pore blocker, physically occluding the ion conduction pathway from the intracellular side of the channel. Mutagenesis studies have pinpointed specific amino acid residues, notably Asn171 and Val168, as being critical for the high-affinity binding of VU591.[9]
Caption: VU591 acts as an intracellular pore blocker of the ROMK channel.
Physiological Regulation of ROMK Activity
The activity of the ROMK channel is tightly regulated by various physiological signals to maintain potassium homeostasis. Hormones like aldosterone and vasopressin, as well as plasma potassium levels, modulate channel expression and activity.
Caption: Key physiological regulators of ROMK channel activity in the distal nephron.
Experimental Workflow: In Vivo Diuresis Study
A logical workflow is followed for assessing the diuretic potential of a ROMK inhibitor in an animal model.
Caption: Standard experimental workflow for an in vivo diuresis study in rats.
Conclusion and Future Outlook
ROMK inhibitors represent a mechanistically novel class of diuretics with the potential to offer significant advantages over existing therapies, primarily through their potassium-sparing properties. While the initial lead compound, VU591, was instrumental as a pharmacological tool, its poor pharmacokinetic profile highlighted the challenges in translating in vitro potency to in vivo efficacy. Subsequent development of compounds like MK-7145 has overcome these initial hurdles, providing in vivo proof-of-concept and paving the way for clinical investigation. The continued exploration of ROMK inhibitors holds promise for the development of safer and more effective treatments for hypertension and heart failure.
References
- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Renal Handling of Potassium | Abdominal Key [abdominalkey.com]
- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aurorabiomed.com.cn [aurorabiomed.com.cn]
The Diuretic Potential of VU591 Hydrochloride: A Technical Guide to a Selective Kir1.1 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
VU591 hydrochloride has been identified as a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium (ROMK) channel.[1][2][3] This channel plays a crucial role in salt reabsorption in the kidney, making it a compelling target for a novel class of diuretics. This technical guide provides a comprehensive overview of the diuretic potential of Kir1.1 inhibition by VU591, detailing its mechanism of action, the quantitative effects of targeting this pathway, and the experimental protocols for its investigation.
Mechanism of Action: Targeting Renal Potassium Channels
VU591 acts as a pore blocker of the Kir1.1 channel, inhibiting the flow of potassium ions.[1][2][3] In the thick ascending limb of Henle's loop, the Kir1.1 channel is essential for recycling potassium back into the tubular lumen. This potassium recycling is necessary for the function of the Na+-K+-2Cl- cotransporter (NKCC2), a primary mechanism for salt reabsorption. By blocking Kir1.1, VU591 is expected to reduce this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (diuresis).[1][4]
Furthermore, in the cortical collecting duct, Kir1.1 is a key pathway for potassium secretion. Inhibition of Kir1.1 in this segment of the nephron is anticipated to reduce urinary potassium loss, a common side effect of many existing diuretics.[1][4] This dual mechanism of promoting natriuresis while sparing potassium makes Kir1.1 inhibitors a highly attractive therapeutic strategy for conditions like hypertension and edema.
Signaling Pathway for Kir1.1-Mediated Diuresis
Quantitative Data on the Diuretic Effect of Kir1.1 Inhibition
While VU591 itself was found to have poor metabolic stability and high serum protein binding, which limited its in vivo diuretic efficacy, a structurally similar and potent ROMK inhibitor from Merck, known as "Compound A," has demonstrated the therapeutic potential of this mechanism. The following tables summarize the diuretic and natriuretic effects of Compound A in preclinical studies, serving as a proxy for the expected pharmacological effect of a successful Kir1.1 inhibitor.
Table 1: Diuretic and Natriuretic Effects of an Orally Administered Kir1.1 Inhibitor (Compound A) in Normotensive Rats
| Treatment Group | Dose | Urine Output (vs. Vehicle) | Urinary Na+ Excretion (vs. Vehicle) | Urinary K+ Excretion (vs. Vehicle) |
| Kir1.1 Inhibitor | Concentration-dependent | Comparable to Hydrochlorothiazide | Comparable to Hydrochlorothiazide | No significant change |
| Hydrochlorothiazide | Standard Dose | Significant Increase | Significant Increase | Significant Increase |
Data adapted from studies on a potent ROMK inhibitor.
Table 2: Effects of a Kir1.1 Inhibitor (Compound A) on Plasma Electrolytes in Normotensive Rats
| Treatment Group | Dose | Plasma Na+ | Plasma K+ | Plasma Cl- |
| Kir1.1 Inhibitor | Various | No significant change | No significant change | No significant change |
| Hydrochlorothiazide | Standard Dose | Potential for decrease | Significant decrease (Hypokalemia) | Potential for decrease |
Data adapted from studies on a potent ROMK inhibitor.
These data highlight that pharmacological inhibition of Kir1.1 can induce a robust diuresis and natriuresis comparable to a standard thiazide diuretic, but without the dose-limiting side effect of potassium wasting (hypokalemia).
Experimental Protocols
Investigating the diuretic effect of this compound and other Kir1.1 inhibitors involves a combination of in vitro and in vivo methodologies.
In Vitro Characterization
1. Thallium Flux Assay for Kir1.1 Inhibition
This high-throughput screening assay is used to identify and characterize inhibitors of Kir1.1. It relies on the principle that thallium (Tl+) ions can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[5]
-
Cell Line: HEK293 cells stably expressing human Kir1.1 (ROMK).
-
Dye Loading: Cells are incubated with a thallium-sensitive dye (e.g., FluoZin-2 or FluxOR) in an appropriate assay buffer.
-
Compound Incubation: this compound or other test compounds are added to the cells at various concentrations.
-
Thallium Stimulation: A stimulus buffer containing Tl+ is added to the cells.
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the Kir1.1 channel.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the channel activity, is calculated. For VU591, the reported IC50 is approximately 0.24 µM.[1][2][3]
2. Patch-Clamp Electrophysiology for Kir1.1 Inhibition
This gold-standard technique provides detailed information about the mechanism of channel block.
-
Cell Preparation: HEK293 cells expressing Kir1.1 are cultured on coverslips.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A series of voltage steps or ramps are applied to the cell to elicit Kir1.1 currents.
-
Compound Application: this compound is applied to the cell via the extracellular solution at different concentrations.
-
Data Analysis: The effect of the compound on the current-voltage relationship and the kinetics of the channel are analyzed to determine the mechanism of inhibition (e.g., pore block, voltage dependence).
In Vivo Assessment of Diuretic Effect
1. Diuresis and Electrolyte Excretion in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are housed in metabolic cages for several days to acclimate.
-
Dosing: this compound or a vehicle control is administered orally or via another relevant route.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., over 24 hours).
-
Measurements: Urine volume, sodium, potassium, and chloride concentrations are measured.
-
Blood Sampling: Blood samples may be collected to measure plasma electrolyte levels.
-
Data Analysis: The effects of the compound on urine output and electrolyte excretion are compared to the vehicle control group.
Experimental Workflow
References
- 1. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of VU591 Hydrochloride on Potassium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel plays a critical role in potassium homeostasis by mediating potassium secretion in the kidneys. As a pore blocker of ROMK, this compound offers a targeted mechanism to modulate renal potassium excretion, making it a valuable tool for studying renal physiology and a potential lead compound for the development of novel diuretics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental protocols used for its characterization. Quantitative data are summarized for ease of comparison, and key pathways and workflows are visualized.
Introduction to this compound and its Target: The ROMK Channel
The renal outer medullary potassium (K+) channel, ROMK (Kir1.1), is a key player in maintaining potassium balance within the body.[1] Located in the thick ascending limb of Henle's loop and the collecting duct of the nephron, ROMK is responsible for potassium secretion into the urinary filtrate.[1] By inhibiting this channel, it is hypothesized that sodium reabsorption would be indirectly inhibited in the thick ascending limb, leading to diuresis, while simultaneously preventing excessive potassium loss (hypokalemia), a common side effect of conventional loop diuretics.[1][2]
This compound emerged from efforts to develop selective ROMK inhibitors.[1] It is a derivative of a previously identified compound, VU590, but with improved selectivity, particularly over the Kir7.1 channel.[1]
Mechanism of Action
This compound acts as a pore blocker of the ROMK channel.[1][2][3] Its binding site is located within the intracellular pore of the channel.[1][4] This mechanism is supported by evidence of voltage- and potassium-dependent block, where the inhibitory effect of VU591 can be influenced by the membrane potential and the concentration of potassium ions.[2] Specifically, residues Asn171 and Val168 within the channel pore have been identified as key components of the VU591 binding site.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: Potency of this compound against ROMK Channels
| Channel | IC50 (µM) | Source |
| ROMK (Kir1.1) | 0.24 | [3][5] |
| ROMK (Kir1.1) | ~0.3 | [4] |
Table 2: Selectivity of this compound against other Potassium Channels
| Channel | Concentration of VU591 (µM) | Percent Inhibition (%) | Source |
| Kir2.1 | 10 | No significant inhibition | [1] |
| Kir2.3 | 10 | No significant inhibition | [1] |
| Kir4.1 | 10 | No significant inhibition | [1] |
| Kir6.2/SUR1 | 10 | 17 ± 4 | [1] |
| Kir6.2/SUR1 | 50 | 28 ± 3 | [1] |
| Kir7.1 | 10 | No effect | [1] |
| Slo1/β1 (BK) | 10 | No significant effect | [1] |
| Kv1.3 | 10 | No inhibition | [1] |
| hERG | Not specified | Selective over 65 other targets | [1][2] |
Signaling Pathways and Experimental Workflows
Renal Potassium Handling and the Role of ROMK
The following diagram illustrates the role of the ROMK channel in potassium secretion in the cortical collecting duct, a primary site of action for this compound.
Caption: Role of ROMK in renal potassium secretion and site of VU591 inhibition.
Experimental Workflow for Electrophysiological Characterization
The diagram below outlines a typical workflow for assessing the inhibitory activity of this compound using patch-clamp electrophysiology.
Caption: Workflow for electrophysiological analysis of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing this compound's effect on heterologously expressed potassium channels.[1]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired potassium channel (e.g., rat or human ROMK1).
-
Electrophysiology Setup: Whole-cell currents are recorded using a patch-clamp amplifier.
-
Bath Solution (Extracellular): Composition may vary, but a typical solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH. For selectivity screening, different ion compositions are used.
-
Pipette Solution (Intracellular): A representative solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Voltage-Clamp Protocol: To assess inhibition, cells are typically held at a holding potential of -75 mV and subjected to voltage ramps (e.g., -120 mV to +120 mV) every 5 seconds.[1] For studying voltage-dependence, step protocols are used (e.g., holding at -80 mV with steps to various potentials).[1]
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the bath solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
-
Data Acquisition and Analysis: Currents are recorded before, during, and after compound application. The percentage of current inhibition is calculated at a specific voltage (e.g., -120 mV for inward current).[1] Dose-response curves are generated to determine the IC50 value.
In Vivo Studies in Rats (General Methodology)
While detailed protocols for in vivo studies with this compound specifically are limited in the provided search results, a general methodology for assessing the effect of potassium channel modulators on renal function in rats is as follows, based on similar studies:[6]
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimation: Animals are housed in metabolic cages for several days to acclimate and allow for baseline measurements.
-
Drug Administration: this compound would be administered, likely via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at various doses.
-
Sample Collection: Urine is collected over a specified period (e.g., 24 hours) both before and after drug administration. Blood samples may also be collected to measure plasma electrolyte concentrations.
-
Biochemical Analysis: Urine and plasma samples are analyzed for sodium, potassium, and creatinine concentrations.
-
Calculations:
-
Urinary Excretion: Calculated as the concentration of the electrolyte in the urine multiplied by the urine volume.
-
Fractional Excretion of Potassium (FEK+): Calculated as [(Urine K+ * Plasma Creatinine) / (Plasma K+ * Urine Creatinine)] * 100.
-
-
Outcome Measures: The primary outcomes would be changes in urinary potassium excretion, natriuresis (sodium excretion), and diuresis (urine volume). Blood pressure may also be monitored.
In Vitro Properties and In Vivo Considerations
This compound exhibits high metabolic stability.[3][5] However, it also shows a propensity to bind to serum proteins.[1] This high serum protein binding has been suggested as a reason for its limited efficacy in some in vivo models, as it reduces the free concentration of the compound available to interact with the ROMK channel in the kidneys.[2] These factors are critical considerations for the design and interpretation of in vivo experiments and for any future drug development efforts.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the ROMK (Kir1.1) potassium channel. Its mechanism as a pore blocker provides a direct means of modulating renal potassium secretion. The data and protocols summarized in this guide offer a comprehensive resource for researchers investigating renal physiology and for those involved in the development of novel diuretics. The challenges associated with its in vivo application, primarily due to serum protein binding, highlight important considerations for the translation of in vitro findings to whole-animal models. Despite these challenges, this compound remains an invaluable pharmacological tool for dissecting the role of ROMK in potassium homeostasis.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of kidney potassium channels by fluoxetine: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of VU591 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU591 hydrochloride is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). While ROMK is primarily expressed in the kidney, the closely related Kir4.1 channel is predominantly found in glial cells within the central nervous system (CNS). Emerging evidence suggests that Kir4.1 channels in astrocytes play a crucial role in regulating neuronal excitability and are implicated in the pathophysiology of major depressive disorder. Dysregulation of these channels can impact potassium homeostasis and glutamate uptake, contributing to neuronal dysfunction. VU591, as an inhibitor of this class of channels, presents a promising pharmacological tool for investigating the therapeutic potential of Kir channel modulation in neurological and psychiatric disorders, including depression.
These application notes provide a detailed protocol for an in vivo study in a murine model to assess the antidepressant-like effects of this compound. The protocol for the tail suspension test (TST) is a widely used paradigm to screen for potential antidepressant compounds.
Signaling Pathway of Kir4.1 in Astrocytes and its Role in Depression
Application Notes and Protocols for VU591 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1), for use in animal studies.
Introduction
This compound is a valuable research tool for investigating the physiological roles of ROMK channels and for exploring their potential as therapeutic targets.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate and reproducible results in preclinical animal models. This document outlines recommended solvents, vehicle compositions, and detailed protocols for preparing this compound solutions for in vivo administration.
Quantitative Data Summary
The following table summarizes the solubility and formulation data for VU591 and its hydrochloride salt.
| Compound | Vehicle Composition | Achievable Concentration |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL[4] |
| VU591 (free base) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL[5] |
Experimental Protocols
Below are detailed protocols for the preparation of this compound and VU591 (free base) solutions for animal administration.
Protocol 1: Dissolution of this compound
This protocol is recommended for achieving a clear solution of this compound at a concentration of ≥ 1.25 mg/mL.[2][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Prepare a 12.5 mg/mL stock solution by dissolving the this compound in DMSO. For example, to prepare 100 µL of stock solution, add 1.25 mg of this compound to 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Prepare Vehicle:
-
Prepare the 20% SBE-β-CD in saline solution if not commercially available.
-
-
Final Formulation:
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
To this, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
This will result in a final concentration of 1.25 mg/mL this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Vortex the final solution until it is clear and homogenous.
-
Protocol 2: Dissolution of VU591 (Free Base)
This protocol is suitable for the free base form of VU591 and yields a clear solution at a concentration of ≥ 2.08 mg/mL.[5]
Materials:
-
VU591 (free base) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of VU591 powder.
-
Prepare a 20.8 mg/mL stock solution by dissolving the VU591 in DMSO. For example, to prepare 100 µL of stock solution, add 2.08 mg of VU591 to 100 µL of DMSO.
-
Vortex thoroughly.
-
-
Final Formulation (prepare by sequential addition):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL VU591 stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of saline to the solution to reach a final volume of 1 mL.
-
Vortex the final solution until it is clear.
-
Mechanism of Action and Signaling Pathway
VU591 is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] It acts as a pore blocker, physically obstructing the channel and preventing the flow of potassium ions.[1][3] ROMK channels play a crucial role in potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct of the kidney.[6] Inhibition of ROMK by VU591 is therefore of interest for its potential diuretic effects.
Caption: Mechanism of action of VU591 as a ROMK channel pore blocker.
Experimental Workflow for In Vivo Study Preparation
The following diagram illustrates a typical workflow for preparing this compound for an animal study.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kir4.1/Kir5.1 Channel Electrophysiology
A Clarification on VU591 Hydrochloride: Initial research indicates that this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1), with a reported IC50 of 0.24 μM.[1] Studies have shown that VU591 and its precursor, VU590, do not significantly inhibit Kir4.1 channels.[1][2] Therefore, this compound is not the appropriate pharmacological tool for studying Kir4.1 or Kir4.1/Kir5.1 channels.
For researchers interested in the selective inhibition of Kir4.1 and Kir4.1/Kir5.1 channels, the following compounds are recommended:
-
VU0134992: A selective inhibitor of homomeric Kir4.1 channels.[2]
-
VU6036720: The first potent and selective inhibitor of heteromeric Kir4.1/Kir5.1 channels.[3][4]
These application notes and protocols will, therefore, focus on the use of these selective inhibitors in patch clamp electrophysiology studies of Kir4.1 and Kir4.1/Kir5.1 channels.
Introduction to Kir4.1 and Kir4.1/Kir5.1 Channels
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues. Kir4.1, encoded by the KCNJ10 gene, can form homomeric channels or heteromerize with Kir5.1 subunits (KCNJ16) to form heterotetrameric Kir4.1/Kir5.1 channels.[4] These channels are prominently expressed in the brain, particularly in astrocytes, and in the kidney's distal nephron.[5]
In the brain, astrocytic Kir4.1 channels are fundamental for potassium buffering, a process essential for regulating neuronal excitability.[6][7] In the kidney, basolateral Kir4.1/Kir5.1 channels in the distal convoluted tubule (DCT) play a key role in regulating sodium and potassium transport.[2][5]
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC50) of selective compounds for Kir4.1 and Kir4.1/Kir5.1 channels.
| Compound | Target Channel | IC50 | Notes | Reference |
| VU0134992 | Homomeric Kir4.1 | ~1 µM | Exhibits 9- to 22-fold selectivity over Kir4.1/Kir5.1. | [2] |
| VU6036720 | Heteromeric Kir4.1/Kir5.1 | 0.24 µM | Demonstrates >40-fold selectivity over homomeric Kir4.1. | [3][4] |
| Fluoxetine | Kir4.1/Kir5.1 | 20.1 µM | Non-selective inhibitor. | [4] |
| Amitriptyline | Kir4.1/Kir5.1 | 20.8 µM | Non-selective inhibitor. | [4] |
Signaling Pathway of Kir4.1/Kir5.1 in Renal Distal Convoluted Tubule
The following diagram illustrates the role of Kir4.1/Kir5.1 channels in the regulation of the Na-Cl cotransporter (NCC) in the renal distal convoluted tubule.
Experimental Protocols: Patch Clamp Electrophysiology
Cell Preparation
For heterologous expression studies, Human Embryonic Kidney (HEK-293) cells are commonly used.
-
Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with plasmids encoding human Kir4.1 and/or Kir5.1 subunits using a suitable transfection reagent.
-
For patch clamp recordings, plate the transfected cells onto glass coverslips 24-48 hours post-transfection.
For studies on native cells, primary cultures of astrocytes or freshly isolated renal tubules can be utilized.
Solutions
Extracellular (Bath) Solution (in mM):
-
150 NaCl
-
5 KCl
-
1 CaCl2
-
2 MgCl2
-
5 Glucose
-
10 HEPES
-
Adjust pH to 7.35 with NaOH.
Intracellular (Pipette) Solution (in mM):
-
150 KCl
-
2 MgCl2
-
10 HEPES
-
Adjust pH to 7.35 with KOH.
For whole-cell recordings, ATP and GTP can be added to the intracellular solution to maintain cell health and channel activity.
Patch Clamp Recording
The whole-cell configuration of the patch clamp technique is suitable for measuring macroscopic currents through Kir4.1 and Kir4.1/Kir5.1 channels.
Workflow Diagram:
Voltage Clamp Protocol
To characterize the current-voltage (I-V) relationship of Kir4.1 and Kir4.1/Kir5.1 channels, a voltage-step protocol can be applied.
-
Hold the cell at a membrane potential of -75 mV.
-
Apply a series of 200 ms voltage steps from -120 mV to +120 mV in 20 mV increments.
-
Record the resulting currents at each voltage step.
A voltage ramp protocol can also be used, where the membrane potential is ramped from -120 mV to +120 mV over a defined period.
Logical Diagram for Data Acquisition and Analysis:
Expected Results
-
Baseline Currents: Cells expressing Kir4.1 or Kir4.1/Kir5.1 will exhibit characteristic inwardly rectifying potassium currents. This means that larger inward currents will be observed at membrane potentials negative to the potassium reversal potential, while smaller outward currents will be seen at more positive potentials.
-
Effect of Inhibitors: Application of VU0134992 to cells expressing homomeric Kir4.1 channels, or VU6036720 to cells with heteromeric Kir4.1/Kir5.1 channels, is expected to cause a concentration-dependent reduction in the recorded currents.
-
Dose-Response: By applying a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which should align with the values presented in the quantitative data table.
-
Washout: Upon removal of the inhibitor from the bath solution, the current amplitude should at least partially recover towards the baseline level, demonstrating the reversibility of the block.
Troubleshooting
-
Low Seal Resistance: Ensure the pipette tip is clean and has the appropriate resistance. The cell membrane should be healthy.
-
No Inwardly Rectifying Current: Confirm successful transfection and expression of the Kir channels. Check the composition and pH of the intracellular and extracellular solutions.
-
No Effect of Inhibitor: Verify the concentration and stability of the inhibitor stock solution. Ensure adequate perfusion of the recording chamber. Consider the possibility of incorrect channel expression.
-
High Series Resistance: Monitor and compensate for series resistance throughout the experiment to ensure accurate voltage control. If series resistance is too high, the recording should be discarded.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of astrocytes for potassium ion (K+) homeostasis in brain and glial effects of K+ and its transporters on le… [ouci.dntb.gov.ua]
Optimal Concentration of VU591 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU591 hydrochloride is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. This inwardly rectifying potassium channel plays a crucial role in potassium homeostasis and is a target for developing novel diuretics and therapies for neurological disorders. Determining the optimal concentration of this compound for in vitro cell culture experiments is critical to ensure specific channel inhibition without inducing cytotoxicity. This document provides detailed application notes and protocols for utilizing this compound in cell culture, including recommended concentration ranges, experimental procedures, and a summary of its mechanism of action.
Introduction
This compound is a small molecule that acts as a pore blocker of the ROMK channel, exhibiting high selectivity over other Kir channels.[1] Its ability to specifically inhibit ROMK makes it a valuable tool for studying the physiological and pathological roles of this channel in various cell types, including those of the kidney and brain. The half-maximal inhibitory concentration (IC50) for ROMK inhibition by this compound has been determined to be approximately 0.24 µM to 0.30 µM in HEK293 cells expressing the channel.[1][2] When planning cell culture experiments, it is essential to work within a concentration range that effectively inhibits the target while minimizing off-target effects and cellular toxicity.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (ROMK Inhibition) | 0.24 µM (240 nM) | HEK293 | [2] |
| IC50 (ROMK Inhibition) | 0.30 µM (300 nM) | HEK293 | [1] |
| Concentration for Selectivity | 10 µM | HEK293 | No significant effect on Kir2.1, Kir2.3, Kir4.1, and Kir7.1.[1] |
Note: Specific cytotoxicity data (IC50 for cell viability) for this compound is not extensively reported in the public domain. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Signaling Pathway
The ROMK channel is a critical component in maintaining cellular potassium balance and is regulated by a complex signaling network. Its activity is modulated by various kinases and trafficking proteins.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.05 mg of this compound (Molecular Weight: 404.76 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic potential of this compound on a specific cell line.
Materials:
-
Cells of interest (e.g., HEK293, renal epithelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity. The optimal concentration for your experiments should be well below this cytotoxic IC50.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This protocol is adapted from a study that utilized VU591 to characterize ROMK channel activity.[1]
Materials:
-
Cells expressing ROMK channels (e.g., transiently transfected HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH)
-
This compound stock solution
Protocol:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline ROMK currents using a suitable voltage protocol (e.g., voltage ramps from -120 mV to +60 mV).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting with the IC50 of ~0.3 µM and increasing to test for complete block).
-
Record the currents in the presence of the inhibitor.
-
To confirm the block, washout with the external solution can be attempted, although the washout of VU591 may be slow and incomplete.[1]
Conclusion
The optimal concentration of this compound for cell culture experiments is a critical parameter that needs to be empirically determined for each cell line and experimental setup. Based on its known IC50 for ROMK inhibition, a starting concentration range of 0.1 µM to 1 µM is recommended for functional assays. However, it is imperative to perform a cytotoxicity assay to ensure that the chosen concentration does not adversely affect cell viability. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a selective ROMK channel inhibitor in their in vitro studies.
References
Application Notes and Protocols for VU591 Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of VU591 hydrochloride, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK), in rodent models. This document includes detailed protocols for various administration routes, vehicle formulations, and a summary of reported in vivo data.
Mechanism of Action
This compound is a small molecule that selectively blocks the pore of the Kir1.1 potassium channel.[1][2] This channel is crucial for potassium homeostasis, particularly in the kidneys, where it facilitates potassium secretion.[3] By inhibiting Kir1.1, this compound can modulate physiological processes dependent on potassium flux through this channel. In the central nervous system (CNS), the modulation of potassium channels can influence neuronal excitability, and Kir1.1 inhibition has been investigated for its potential neurological effects.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound and its free base, VU591, in rodent models.
| Parameter | Details | Rodent Model | Reference |
| Compound | This compound | Male ICR Mice | [1][4] |
| Administration Route | Intracerebroventricular (i.c.v.) | Male ICR Mice | [1][4] |
| Dosage | 1.842 µg | Male ICR Mice | [1][4] |
| Observed Effect | Antidepressive effect (significant decrease in immobility time in the Tail Suspension Test) | Male ICR Mice | [1][4] |
| Compound | VU591 | Rats | |
| Administration Route | Oral | Rats | |
| Observed Effect | Failed to induce diuresis, suggesting poor oral bioavailability. | Rats |
Experimental Protocols
Vehicle Formulations
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. Due to its physicochemical properties, it is often necessary to use a multi-component solvent system. The following formulations have been reported for VU591 and its hydrochloride salt:
Formulation 1 (for this compound):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Preparation:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the SBE-β-CD/Saline solution to achieve the final desired concentration. For example, to prepare 1 mL of working solution, add 100 µL of a 10x DMSO stock to 900 µL of the 20% SBE-β-CD in Saline.[1]
Formulation 2 (for VU591):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation:
-
Dissolve the required amount of VU591 in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to reach the final volume and mix well.[2]
It is recommended to prepare working solutions fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1][2]
Administration Protocols
This protocol is based on a study demonstrating the antidepressive effects of this compound.
Materials:
-
This compound
-
Selected vehicle (e.g., Formulation 1)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection system)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical preparation supplies (clippers, antiseptic solution, etc.)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Secure the animal in the stereotaxic apparatus.
-
Prepare the surgical site by removing fur and cleaning with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle.
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the desired depth within the lateral ventricle.
-
Infuse the this compound solution (e.g., 1.842 µg in a volume of 1-5 µL) over a period of several minutes.
-
Leave the needle in place for an additional few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Please Note: Specific studies detailing the i.p. administration of this compound are not currently available. This protocol is based on general best practices for rodent injections. Dose-response studies are recommended to determine the optimal dosage.
Materials:
-
This compound
-
Selected vehicle (e.g., Formulation 2, adjusted for i.p. suitability)
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Prepare the this compound solution in the chosen vehicle.
-
Gently restrain the rodent. For mice, the scruff of the neck can be held, and the tail secured. For rats, appropriate manual restraint techniques should be used.
-
Position the animal so that the abdomen is accessible.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly. The maximum recommended injection volume is typically 10 mL/kg for mice and rats.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Please Note: Specific studies detailing the i.v. administration of this compound are not currently available. This protocol is based on general best practices for rodent injections via the tail vein. This procedure requires a high level of technical skill.
Materials:
-
This compound
-
Selected vehicle (e.g., Formulation 1, ensuring it is suitable for i.v. administration)
-
Sterile syringe and needle (27-30 gauge for mice, 25-27 gauge for rats)
-
Restraining device for tail vein access
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Prepare the this compound solution in the chosen sterile vehicle.
-
Place the rodent in a suitable restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
If the needle is correctly placed, a small amount of blood may be seen in the needle hub.
-
Inject the solution slowly. The maximum recommended bolus injection volume is typically 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of Kir1.1 (ROMK) Inhibition
The following diagram illustrates the proposed mechanism of action of this compound on a neuron. Inhibition of the Kir1.1 channel leads to a decrease in potassium efflux, resulting in membrane depolarization and increased neuronal excitability.
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for administering this compound to rodents and assessing its effects.
Caption: General experimental workflow for in vivo studies.
References
- 1. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kir1.1 (ROMK) and Kv7.1 (KCNQ1/KvLQT1) are essential for normal gastric acid secretion: importance of functional Kir1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ROMK Channel Activity with VU591 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a critical role in potassium homeostasis and salt reabsorption in the kidney.[1][2] Specifically, it is responsible for potassium recycling in the thick ascending limb (TAL) of Henle's loop, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), and for potassium secretion in the cortical collecting duct (CCD).[1][2][3][4][5][6] Dysregulation of ROMK channel activity is associated with disorders such as Bartter syndrome, making it a compelling therapeutic target for conditions like hypertension.
VU591 hydrochloride is a potent and selective small-molecule inhibitor of the ROMK channel.[3][4][7] It acts as a pore blocker, offering a valuable tool for studying the physiological and pathological roles of ROMK.[3][4][7] These application notes provide detailed protocols for measuring ROMK channel activity using this compound, focusing on two key experimental approaches: the thallium flux assay and patch-clamp electrophysiology.
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of VU591.
| Target | IC50 | Assay Conditions | Reference |
| ROMK (Kir1.1) | 0.24 µM | Thallium flux assay in HEK293 cells expressing rat ROMK1 S44D mutant. 20-minute pre-incubation. | [4] |
| Kir2.1 | No significant inhibition at 10 µM | Whole-cell patch clamp in HEK293 cells. | [7] |
| Kir2.3 | No significant inhibition at 10 µM | Whole-cell patch clamp in HEK293 cells. | [7] |
| Kir4.1 | No significant inhibition at 10 µM | Whole-cell patch clamp in HEK293 cells. | [7] |
| Kir6.2/SUR1 | 17 ± 4% inhibition at 10 µM | Whole-cell patch clamp in HEK293 cells. | [7] |
| Kir7.1 | No significant inhibition at 10 µM | Whole-cell patch clamp in HEK293 cells. | [7] |
Signaling Pathways and Experimental Workflows
ROMK Channel Regulation by PKA and SGK
Protein kinase A (PKA) and serum- and glucocorticoid-inducible kinase (SGK1) are key regulators of ROMK channel activity.[1][8] Phosphorylation of ROMK by these kinases, particularly at serine residue 44 (S44), is crucial for its trafficking to and stabilization at the plasma membrane.[1]
Functional Coupling of ROMK and NKCC2 in the Thick Ascending Limb
In the TAL, ROMK-mediated potassium recycling across the apical membrane is essential for maintaining the luminal potassium concentration required for the activity of the Na-K-2Cl cotransporter (NKCC2).[3][4][5] This functional coupling is critical for salt reabsorption.
Experimental Workflow for Measuring ROMK Activity
The general workflow for assessing ROMK channel activity using this compound involves a primary screen with a high-throughput thallium flux assay, followed by a secondary validation and mechanistic study using patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: Thallium Flux Assay for High-Throughput Screening
This protocol describes a fluorescence-based thallium flux assay to measure ROMK channel activity in a 384-well plate format, suitable for high-throughput screening of inhibitors like this compound. The assay utilizes the principle that thallium ions (Tl+) can permeate through open potassium channels and their influx can be detected by a Tl+-sensitive fluorescent dye.
Materials and Reagents:
-
HEK293 cells stably or transiently expressing human or rat ROMK (e.g., ROMK1-S44D mutant to enhance surface expression).
-
Cell culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin.
-
Poly-D-lysine coated 384-well black, clear-bottom microplates.
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit or similar with a dye like Fluozin-2).
-
Assay Buffer (HBSS or similar physiological salt solution).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-ROMK cells in culture medium.
-
Plate the cells at a density of 20,000-30,000 cells per well in 20 µL of culture medium into a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye concentrate in Assay Buffer.
-
Remove the culture medium from the wells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for maximal inhibition (e.g., a high concentration of BaCl₂).
-
After the dye loading incubation, remove the dye solution and wash the cells gently with 20 µL of Assay Buffer.
-
Add 20 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing Tl₂SO₄ and K₂SO₄. The final concentration in the well should be optimized, but a starting point is typically 1-2 mM Tl⁺ and 5 mM K⁺.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Use the integrated liquid handler to add 10 µL of the Stimulus Buffer to each well.
-
Continue to record the fluorescence signal kinetically for 90-120 seconds.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus ROMK channel activity.
-
Calculate the rate of fluorescence change for each well.
-
Normalize the data to the vehicle control (0% inhibition) and the maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Validation
This protocol details the whole-cell patch-clamp technique to directly measure the ionic current through ROMK channels and validate the inhibitory effect of this compound.
Materials and Reagents:
-
HEK293 cells expressing ROMK on glass coverslips.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent HEK293-ROMK cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to equilibrate for a few minutes.
-
-
Recording ROMK Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 200 ms) to elicit whole-cell currents. ROMK channels will exhibit inward rectification, with larger inward currents at potentials negative to the potassium reversal potential.
-
-
Application of this compound:
-
Obtain a stable baseline recording of ROMK currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., starting with the IC50 concentration of 0.24 µM).
-
Continuously record the currents during the application of the compound until a steady-state inhibition is reached.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents at specific voltage steps before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value, which should be comparable to that obtained from the thallium flux assay.
-
Analyze the voltage-dependence of the block to further characterize the mechanism of inhibition.
-
References
- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions [frontiersin.org]
- 3. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thick ascending limb: the Na+:K+:2Cl– co-transporter, NKCC2, and the calcium-sensing receptor, CaSR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU591 Hydrochloride in the Study of Renal Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] The ROMK channel is a critical component of renal physiology, playing a key role in potassium homeostasis and salt reabsorption in the thick ascending limb and collecting duct of the nephron.[1][3] As a selective blocker of the intracellular pore of the ROMK channel, VU591 serves as a valuable pharmacological tool for the in vitro and ex vivo investigation of renal tubular function and the pathophysiology of kidney diseases associated with altered potassium transport.[1]
Note on Target Selectivity: Initial interest in this compound for studying kidney disease models may extend to various potassium channels. However, experimental evidence demonstrates that VU591 is highly selective for the ROMK (Kir1.1) channel. It does not significantly inhibit other renal potassium channels such as Kir2.1, Kir2.3, and Kir4.1.[1] There is currently no published evidence to support the use of this compound for the direct study of Kir4.2 or Kir5.1 channels. For research focused on Kir4.1/Kir5.1, other specific inhibitors, such as VU6036720, are more appropriate tools.
Mechanism of Action
VU591 acts as a pore blocker of the ROMK (Kir1.1) channel.[1][2] It is believed to access its binding site from the cytoplasmic side of the channel, physically occluding the ion conduction pathway.[1] This inhibition is voltage-dependent and influenced by the extracellular potassium concentration, a characteristic feature of pore blockers that can be "knocked off" by inwardly moving potassium ions.[1] By inhibiting ROMK, VU591 disrupts the normal physiological functions of this channel in the kidney, which include:
-
Potassium recycling in the Thick Ascending Limb (TAL): ROMK channels in the apical membrane of TAL cells recycle potassium back into the tubular lumen. This potassium is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of salt reabsorption. Inhibition of ROMK in the TAL is expected to indirectly inhibit NKCC2 activity.
-
Potassium secretion in the Collecting Duct (CD): In the principal cells of the collecting duct, ROMK is the primary channel for potassium secretion into the urine. This process is crucial for maintaining overall potassium balance in the body.
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory activity of VU591 against various potassium channels, highlighting its potency for ROMK and its selectivity over other channels.
| Channel Target | IC50 Value (µM) | Percent Inhibition (at 10 µM) | Reference |
| ROMK (Kir1.1) | 0.24 - 0.30 | ~90% | [1][2] |
| Kir2.1 | Not Active | No effect | [1] |
| Kir2.3 | Not Active | No effect | [1] |
| Kir4.1 | Not Active | No effect | [1] |
| Kir6.2/SUR1 | > 15 (estimated) | 17 ± 4% | [1] |
| Kir7.1 | Not Active | No effect | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Role of ROMK in Nephron Ion Transport
Caption: Role of ROMK (Kir1.1) in ion transport in the TAL and Collecting Duct and its inhibition by VU591.
Diagram 2: Experimental Workflow for In Vitro Evaluation of VU591
Caption: General workflow for in vitro characterization of VU591 using patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: In Vitro Characterization of ROMK Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used in the characterization of VU591.[1]
A. Cell Preparation:
-
Culture HEK-293 cells in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the rat ROMK1 (Kir1.1) channel using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression before conducting experiments.
B. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to final working concentrations in the extracellular solution immediately before use.
C. Electrophysiology Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a transfected HEK-293 cell.
-
Establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -75 mV.
-
Apply voltage ramps (e.g., from -120 mV to +120 mV over 500 ms) or voltage steps to elicit ROMK currents.
-
After establishing a stable baseline current, perfuse the cell with the extracellular solution containing VU591 at the desired concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Record the current inhibition over time until a steady-state block is achieved (typically 4-10 minutes).
-
Perform a washout with the control extracellular solution to assess the reversibility of the block.
-
At the end of the experiment, apply a known non-selective channel blocker, such as 2 mM Barium (BaCl₂), to determine the leak current.
D. Data Analysis:
-
Subtract the leak current from all recorded traces.
-
Measure the amplitude of the inward current at a negative potential (e.g., -120 mV) before and after VU591 application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the VU591 concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Considerations for In Vivo Studies in Rodent Models
Important Note: Published studies have shown that VU591 failed to induce diuresis when administered orally to rats at doses up to 100 mg/kg, suggesting poor oral bioavailability or rapid metabolism.[1][4] Therefore, its utility for in vivo studies of kidney function via systemic administration is questionable. Researchers should consider alternative, in vivo-active ROMK inhibitors or explore alternative administration routes.
A. Vehicle Preparation (for potential non-oral administration): A general vehicle for in vivo administration of similar small molecules can be prepared as follows. This is a general guide and must be optimized for solubility and tolerability.
-
Prepare a stock solution of VU591 in 100% DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution should be prepared fresh on the day of the experiment.
B. Administration and Monitoring:
-
Route of Administration: Given the failure of oral administration, alternative routes such as intravenous (IV) or intraperitoneal (IP) injection should be considered. Direct renal artery infusion may also be an option for acute studies to bypass systemic metabolism.
-
Dosage: The effective in vivo dose for renal effects via systemic routes is not established and would require extensive pharmacokinetic and pharmacodynamic studies.
-
Experimental Model:
-
Acute Diuresis Model: Anesthetized rats can be used to directly measure changes in urine and electrolyte excretion following IV administration of VU591.
-
Chronic Kidney Disease Models: In models of diseases like hypertension or diabetic nephropathy, the long-term effects of ROMK inhibition would be of interest. However, the challenges with VU591's in vivo properties make it a difficult tool for such chronic studies.
-
-
Endpoint Measurement:
-
Urine output (volume).
-
Urinary and plasma electrolyte concentrations (Na+, K+, Cl-).
-
Blood pressure.
-
Glomerular filtration rate (GFR).
-
Kidney histology and expression of relevant transport proteins.
-
Conclusion
This compound is a potent and selective tool for the study of ROMK (Kir1.1) channels. Its high selectivity makes it ideal for isolating the function of ROMK in in vitro and ex vivo preparations of renal tissue. While its application in in vivo models is hampered by a demonstrated lack of oral efficacy, understanding its mechanism and selectivity is crucial for researchers investigating the role of renal potassium channels in health and disease. For in vivo studies aiming to pharmacologically inhibit ROMK, the use of alternative, validated compounds is recommended.
References
- 1. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Diuretic Effects of the ROMK Inhibitor VU591
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU591 is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, or Kir1.1), with an IC50 of 0.24 μM.[1][2] ROMK channels play a critical role in renal physiology, specifically in sodium reabsorption and potassium secretion in the thick ascending limb (TAL) and collecting duct of the nephron.[1][3] By inhibiting ROMK, compounds can theoretically induce a diuretic and natriuretic effect. This mechanism is considered a promising target for a novel class of diuretics that may limit the potassium wasting (kaliuresis) associated with conventional loop and thiazide diuretics.[1]
However, it is critical to note that while VU591 is an excellent tool for in vitro studies due to its selectivity, it has been reported to fail to induce diuresis when administered orally to rats.[4][5] This lack of in vivo efficacy is attributed to poor metabolic stability and high serum protein binding.[3] Therefore, the following protocols, while centered on the target of VU591, are presented as a general methodology for assessing the diuretic potential of ROMK inhibitors that possess more favorable pharmacokinetic properties.
Part 1: Signaling Pathway and Rationale
The primary mechanism for ROMK inhibitor-induced diuresis involves the disruption of ion transport in the thick ascending limb (TAL). In the TAL, ROMK recycles potassium ions back into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), the target of loop diuretics.[3] Inhibition of ROMK reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2-mediated NaCl reabsorption. This leads to an increase in the excretion of Na+, Cl-, and osmotically obliged water. In the collecting duct, ROMK is the primary channel for potassium secretion; its inhibition here is expected to produce a potassium-sparing effect.[1][5]
Part 2: Experimental Workflow for In Vivo Diuretic Assessment
The standard procedure for evaluating diuretic agents in rodents is the Lipschitz test, which measures water and electrolyte excretion compared to a control group and a standard diuretic.[6][7] The workflow involves acclimatization, hydration, drug administration, and timed urine collection using metabolic cages.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vivo Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)
Objective: To quantify the effect of a test ROMK inhibitor on urine volume (diuresis) and sodium/potassium excretion (saluresis/kaliuresis) in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Metabolic cages designed for separation of urine and feces
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in water)
-
Test ROMK Inhibitor
-
Positive Control: Furosemide (20 mg/kg) or Hydrochlorothiazide (10 mg/kg)
-
0.9% NaCl solution (sterile saline)
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrode analyzer
-
Centrifuge and collection tubes
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days before the experiment. Fifteen hours prior to the study, withdraw food but allow free access to water.[7]
-
Grouping: On the day of the experiment, weigh the animals and randomly assign them to experimental groups (n=3-6 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (at various doses)
-
Group 3: Positive Control (e.g., Furosemide)
-
-
Hydration and Dosing:
-
Administer a hydration load of 0.9% saline (5 ml/100 g body weight) to each rat via oral gavage.[8]
-
Immediately following the saline load, administer the assigned treatment (vehicle, test compound, or positive control) by oral gavage.
-
-
Urine Collection:
-
Sample Processing and Analysis:
-
At the end of the collection period, measure the total volume of urine for each animal.
-
Centrifuge a small aliquot of the collected urine to remove any particulate matter.
-
Determine the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine supernatant using a flame photometer or ion-selective analyzer.[8]
-
Data Analysis:
-
Urine Excretion: Calculate the total urine volume per 100g of body weight.
-
Electrolyte Excretion: Calculate the total amount of each electrolyte excreted (in mEq) by multiplying the ion concentration by the total urine volume.
-
Diuretic Action: (Mean urine volume of test group) / (Mean urine volume of control group)
-
Lipschitz Value: (Mean urine volume of test group) / (Mean urine volume of a standard diuretic like urea or furosemide)[7][8]
-
Saluretic Index (Na+): (Total Na+ excretion in test group) / (Total Na+ excretion in control group)
-
Kaliuretic Index (K+): (Total K+ excretion in test group) / (Total K+ excretion in control group)
-
Na+/K+ Ratio: Calculate this ratio to assess the potassium-sparing potential of the compound. A higher ratio compared to the control suggests a potassium-sparing effect.
Part 4: Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± Standard Error of the Mean (SEM).
Table 1: Effect of ROMK Inhibitor on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | n | Cumulative Urine Volume (mL / 5 hours) | Diuretic Action (Ratio to Control) |
|---|---|---|---|---|
| Vehicle Control | - | 6 | 4.5 ± 0.5 | 1.00 |
| ROMK Inhibitor | 10 | 6 | 6.8 ± 0.7* | 1.51 |
| ROMK Inhibitor | 30 | 6 | 9.2 ± 0.9* | 2.04 |
| Furosemide | 20 | 6 | 11.5 ± 1.1* | 2.56 |
*Data are hypothetical examples for illustrative purposes. Statistical significance (e.g., p < 0.05) vs. Vehicle Control should be indicated.
Table 2: Effect of ROMK Inhibitor on Total Urinary Electrolyte Excretion over 5 Hours
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq) | K+ Excretion (mEq) | Na+/K+ Ratio |
|---|---|---|---|---|
| Vehicle Control | - | 0.65 ± 0.08 | 0.45 ± 0.05 | 1.44 |
| ROMK Inhibitor | 10 | 1.10 ± 0.12* | 0.48 ± 0.06 | 2.29 |
| ROMK Inhibitor | 30 | 1.85 ± 0.21* | 0.51 ± 0.07 | 3.63 |
| Furosemide | 20 | 2.25 ± 0.25* | 0.95 ± 0.10* | 2.37 |
*Data are hypothetical examples for illustrative purposes. Statistical significance (e.g., p < 0.05) vs. Vehicle Control should be indicated.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diuretic_screening[1].pptx [slideshare.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Troubleshooting & Optimization
VU591 hydrochloride solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU591 hydrochloride. The following information addresses common challenges related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended solvent?
A1: this compound is practically insoluble in water.[1] For in vitro studies, it is highly recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 16.67 mg/mL (41.18 mM).[1] Some suppliers also report solubility in DMSO at 16 mg/mL (39.53 mM) or greater than 36.83 mg/mL.[2][3] It is often recommended to use ultrasonic treatment to aid dissolution.[1][2]
Q3: After preparing a DMSO stock solution, how should I dilute it into my aqueous experimental buffer?
A3: When diluting the DMSO stock solution into an aqueous buffer, it is crucial to do so gradually while mixing to avoid precipitation. The final concentration of DMSO in your aqueous solution should be kept as low as possible to minimize any potential off-target effects on your experimental system. Typically, the final DMSO concentration is kept below 0.5%.
Q4: My experiment is sensitive to organic solvents. Are there any alternative methods to prepare an aqueous solution of this compound?
A4: Direct dissolution in aqueous solutions is challenging. While heating to 60°C and sonication in water have been attempted, the compound remains largely insoluble (< 0.1 mg/mL).[1] For applications intolerant to DMSO, consider the formulation used for in vivo studies, which involves co-solvents and encapsulating agents, although this may not be suitable for all in vitro assays.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a common method involves a multi-step procedure using a co-solvent system. One recommended protocol is to first dissolve the compound in 10% DMSO and then add this solution to a solution of 90% (20% SBE-β-CD in saline).[1][4] This method can achieve a solubility of at least 1.25 mg/mL (3.09 mM).[1][4]
Q6: How should I store my this compound stock solutions?
A6: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] It is important to seal the storage containers to protect from moisture.[1][4] Avoid repeated freeze-thaw cycles.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | < 0.1 | < 0.25 | Insoluble, even with ultrasonication and heating to 60°C.[1] |
| DMSO | 16.67 | 41.18 | Ultrasonic treatment may be needed.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 1.25 | ≥ 3.09 | Suitable for in vivo use.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 404.76 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the solution in an ultrasonic bath for a few minutes to ensure complete dissolution.[1][2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
Protocol 2: Preparation of an Injectable Solution for In Vivo Studies
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare a 1 mL working solution, take 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix the solution thoroughly until it is clear.[4] This will result in a final concentration of 1.25 mg/mL this compound in 10% DMSO and 18% SBE-β-CD.
Diagrams
Caption: Workflow for preparing this compound solutions.
This compound is an inhibitor of the renal outer medullary potassium (ROMK) channel.[4][5] The signaling pathway of ROMK involves its role in potassium ion transport across the cell membrane, particularly in the kidneys.
Caption: Inhibition of ROMK channel by this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of VU591 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals who are working with VU591 hydrochloride and seeking to improve its bioavailability in vivo. Below you will find troubleshooting guides and frequently asked questions to address common challenges during your experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is cloudy or precipitates. What should I do?
A1: Precipitation of your this compound formulation is a common indicator of poor solubility in your chosen vehicle, which can lead to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: this compound has limited aqueous solubility.[1] It is soluble in DMSO, and can be prepared in specific formulations for in vivo use.[2][3]
-
Optimize Your Formulation: If you are observing precipitation, consider the formulation strategies outlined in the table below. These approaches are designed to enhance the solubility and stability of compounds like this compound.[4][5][6][7][8]
Table 1: Formulation Strategies for this compound
| Strategy | Description | Advantages | Potential Disadvantages |
| Co-solvents | Utilize a mixture of water-miscible organic solvents to increase solubility. A common combination for in vivo studies is DMSO and PEG300. | Simple to prepare and can significantly increase the concentration of the dissolved compound. | High concentrations of some organic solvents can be toxic in vivo. |
| Surfactants | Incorporate non-ionic surfactants like Tween-80 or Cremophor EL to improve wetting and dispersion of the compound. | Can enhance solubility and may improve membrane permeability. | May have an impact on biological systems and should be used at the lowest effective concentration. |
| Cyclodextrins | Employ encapsulating agents like SBE-β-CD to form inclusion complexes that increase the aqueous solubility of the drug. | Generally well-tolerated and can be effective for a wide range of poorly soluble compounds. | The complexation efficiency can vary depending on the drug's properties. |
| Lipid-Based Formulations | Formulate this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). | Can improve absorption through the lymphatic system, bypassing first-pass metabolism.[6] | More complex to formulate and characterize. |
| Nanosuspensions | Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution. | Can significantly improve the dissolution rate and oral bioavailability.[6] | Requires specialized equipment for particle size reduction. |
Q2: I'm observing high variability in my in vivo results. What could be the cause?
A2: High variability in in vivo experiments with this compound can stem from several factors, often related to formulation and administration.
Troubleshooting Steps:
-
Ensure Homogeneity of Formulation: If your formulation is a suspension, ensure it is uniformly mixed before each administration.
-
Standardize Administration Technique: For oral gavage, ensure consistent delivery to the stomach. For intravenous injections, ensure the formulation is completely solubilized to prevent emboli.
-
Animal Handling: Minimize stress in the animals as it can affect physiological parameters and drug absorption.
-
Fasting State: Ensure all animals are fasted for a consistent period before oral administration, as food can affect drug absorption.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol describes the preparation of a this compound formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance its aqueous solubility for in vivo administration.
Materials:
-
This compound
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Slowly add the this compound stock solution to the SBE-β-CD solution while vortexing. A typical ratio is 1 part DMSO stock to 9 parts SBE-β-CD solution.[2]
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation.
-
If the solution is clear, sterile filter it using a 0.22 µm syringe filter before administration.
-
Prepare this formulation fresh on the day of the experiment.[3]
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
This protocol outlines a basic pharmacokinetic study to assess the bioavailability of a novel this compound formulation compared to a reference formulation.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group)
-
Groups:
-
Group 1: this compound in a reference vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) administered intravenously.[3]
-
Group 2: this compound in the reference vehicle administered orally.
-
Group 3: this compound in the test formulation (e.g., SBE-β-CD formulation) administered orally.
-
-
Dose: 5 mg/kg
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Caption: Mechanism of action of this compound as a ROMK channel blocker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
minimizing off-target effects of VU591 hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of VU591 hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1).[1][2] Its primary mechanism of action is the blockade of the intracellular pore of the ROMK channel.[1][2][3]
Q2: How selective is this compound?
This compound is highly selective for ROMK (Kir1.1) over other closely related inward rectifier potassium channels such as Kir2.1, Kir2.3, Kir4.1, and Kir7.1.[4] It has been profiled against a wide range of ion channels and receptors and generally shows a clean selectivity profile.[5]
Q3: What are the known off-target effects of this compound?
While highly selective, this compound has been observed to have modest off-target effects at concentrations significantly higher than its IC50 for ROMK. These include:
-
hERG channels: Inhibition of hERG tail currents by approximately 25% has been observed at a concentration of 10 µM.[5]
-
Kir6.2/SUR1 channels: Minor inhibition has been reported at concentrations of 10 µM and 50 µM.
-
GABAA receptor: A modest off-target effect has been noted with an IC50 of 6.2 µM.[4]
Q4: Is there an inactive analog of this compound available for use as a negative control?
Currently, a commercially available, validated inactive analog of this compound for use as a negative control has not been reported in the literature. The use of an inactive analog is a crucial control to distinguish on-target from off-target effects. Researchers should consider alternative control strategies as outlined in the troubleshooting guide below.
Q5: What is a suitable structurally dissimilar ROMK inhibitor to use as an orthogonal control?
While this compound is a valuable tool, confirming findings with a structurally and mechanistically different inhibitor is a key validation step. MK-7145 is an example of a structurally distinct ROMK inhibitor; however, it is not broadly available as a research chemical. Researchers should consult scientific literature and commercial suppliers for the latest available ROMK inhibitors with different chemical scaffolds.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or inconsistent experimental results.
An unexpected phenotype or high variability in your data could be indicative of an off-target effect.
Solution Workflow:
Figure 1. Workflow for troubleshooting unexpected results.
Detailed Methodologies:
-
Step 1: Detailed Dose-Response Curve:
-
Protocol: Prepare a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50 (0.24 µM).
-
Analysis: Plot the observed effect against the log of the concentration. A classic sigmoidal curve suggests a specific interaction. Multiple inflection points or a shallow curve may indicate multiple binding sites or off-target effects.
-
-
Step 2: Use the Lowest Effective Concentration:
-
Rationale: The risk of off-target effects increases with concentration.
-
Procedure: Once the dose-response is established, use the lowest concentration of this compound that produces the desired on-target effect in your assay.
-
-
Step 3: Washout Experiment:
-
Purpose: To determine if the inhibitor's effect is reversible. On-target binding of VU591 is expected to be reversible, although washout may be slow.[5]
-
Protocol:
-
Establish a baseline reading in your experimental system.
-
Apply this compound at the desired concentration and record the effect until it reaches a steady state.
-
Perfuse the system with a drug-free solution for an extended period.
-
Monitor for the reversal of the effect.
-
-
Interpretation: A full or partial reversal of the effect upon washout supports an on-target mechanism. An irreversible effect may suggest a non-specific or off-target interaction.
-
-
Step 4: Use a Structurally Dissimilar ROMK Inhibitor:
-
Procedure: If available, repeat the key experiment with a ROMK inhibitor from a different chemical class.
-
Step 5: Rescue Experiment:
-
Purpose: To demonstrate that the observed effect is specifically due to the inhibition of ROMK.
-
Protocol:
-
In a cell-based system, transfect cells with a mutant form of ROMK that is resistant to this compound.
-
Treat the transfected cells with this compound.
-
-
Interpretation: If the effect of this compound is diminished or absent in cells expressing the resistant mutant, it strongly indicates an on-target mechanism.
-
Issue 2: Concern about known off-target activities (hERG, Kir6.2/SUR1, GABAA).
If your experimental system expresses these channels or receptors, it is important to rule out their contribution to the observed effects.
Counter-Screening Strategy:
Figure 2. Counter-screening strategy for known off-targets.
Detailed Methodologies:
-
hERG Inhibition Electrophysiology Protocol:
-
Cell System: Use a cell line stably expressing hERG channels (e.g., HEK-293).
-
Voltage Protocol: A specific voltage protocol is required to assess hERG channel activity. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to open and then inactivate the channels, and a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG.
-
Procedure:
-
Record baseline hERG currents using the specified voltage protocol.
-
Apply this compound at various concentrations, paying close attention to the 10 µM range where inhibition has been reported.
-
Measure the percentage of inhibition of the tail current at each concentration to determine an IC50 for hERG.
-
-
Recommended Positive Control: Dofetilide or Cisapride.[6]
-
-
Kir6.2/SUR1 Inhibition Assay Protocol (Thallium Flux):
-
Principle: This assay measures the influx of thallium (a surrogate for potassium) through open Kir6.2/SUR1 channels using a thallium-sensitive fluorescent dye.
-
Cell System: Use a cell line co-expressing Kir6.2 and SUR1 subunits.
-
Procedure:
-
Load cells with a thallium-sensitive fluorescent dye.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate channel opening (e.g., with a KATP channel opener like diazoxide).
-
Add a thallium-containing solution and measure the change in fluorescence over time.
-
-
Analysis: A decrease in the rate of fluorescence increase indicates channel inhibition. Calculate the IC50 from the dose-response curve.
-
Data Summary Tables
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Reference |
| ROMK (Kir1.1) | Thallium Flux | 0.24 µM | [1][2][3] |
| ROMK (Kir1.1) | Electrophysiology | 0.30 µM | [5] |
| Kir2.1 | Not specified | > 10 µM | [4] |
| Kir2.3 | Not specified | > 10 µM | [4] |
| Kir4.1 | Not specified | > 10 µM | [4] |
| Kir7.1 | Not specified | > 10 µM | [4] |
| Kir6.2/SUR1 | Not specified | > 150-fold selectivity vs. ROMK | [4] |
| hERG (binding) | Radioligand Displacement | No effect | [5] |
| hERG (function) | Electrophysiology | ~25% inhibition at 10 µM | [5] |
| GABAA Receptor | Not specified | 6.2 µM | [4] |
Table 2: Recommended Experimental Controls for this compound
| Control Type | Purpose | Recommended Implementation |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO). | Treat a parallel experimental group with the same concentration of the vehicle used to dissolve this compound. |
| Positive Control | To ensure the experimental system is responsive to ROMK inhibition. | Use a known ROMK inhibitor (if available and different from VU591) or a well-characterized physiological modulator of ROMK activity. |
| Orthogonal Inhibitor | To confirm that the observed phenotype is due to ROMK inhibition and not a VU591-specific off-target effect. | Repeat key experiments with a structurally dissimilar ROMK inhibitor. |
| Washout | To assess the reversibility of the inhibitor's effect. | After observing the effect of VU591, perfuse the system with a drug-free solution and monitor for reversal of the effect. |
| Rescue Experiment | To provide strong evidence for on-target activity. | In a cell-based assay, express a VU591-resistant mutant of ROMK and test if the effect of the inhibitor is abolished. |
Signaling Pathway and Experimental Workflow Diagrams
Figure 3. Mechanism of action of this compound.
Figure 4. Comprehensive experimental workflow for using VU591.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
VU591 hydrochloride stability and degradation in solution
This technical support center provides guidance on the stability and degradation of VU591 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from moisture, solutions should be stored in sealed containers.[1] It is also advisable to protect the solutions from light.[2]
Q2: How should I prepare working solutions of this compound?
It is best practice to prepare working solutions fresh on the day of the experiment from a frozen stock. If precipitation occurs upon thawing or dilution, gentle warming and/or sonication can be used to aid dissolution.
Q3: What solvents are recommended for preparing this compound solutions?
This compound is soluble in DMSO.[1] For in vivo experiments, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle, such as saline containing a solubilizing agent like SBE-β-CD.[1]
Q4: Is this compound stable in aqueous solutions at different pH values?
Q5: How does temperature affect the stability of this compound in solution?
Elevated temperatures typically accelerate the degradation of chemical compounds. While specific thermal degradation data for this compound is not available, it is prudent to avoid prolonged exposure of solutions to high temperatures. For long-term storage, the recommended sub-zero temperatures should be maintained.
Q6: Is this compound sensitive to light?
Some suppliers recommend protecting solutions of VU591 from light.[2] Photodegradation can be a concern for many organic molecules. Therefore, it is advisable to store solutions in amber vials or to wrap containers in aluminum foil to minimize light exposure, especially during long experiments or when using light-sensitive techniques.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution upon thawing or dilution. | - Low solubility in the aqueous buffer. - Change in pH affecting solubility. - Concentration exceeds the solubility limit. | - Gently warm the solution. - Use sonication to aid dissolution. - Increase the proportion of co-solvent (e.g., DMSO) if experimentally permissible. - Consider using a solubilizing agent like cyclodextrins. - Adjust the pH of the buffer if it is known to affect the solubility of similar compounds. |
| Inconsistent or lower-than-expected experimental results. | - Degradation of this compound in the working solution. - Inaccurate concentration due to incomplete dissolution. | - Prepare fresh working solutions for each experiment. - Ensure complete dissolution of the solid compound and thawed stock solutions. - Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient or HPLC). - Perform a pilot stability study in your experimental buffer under the planned experimental conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | - Degradation of this compound. - Presence of impurities in the starting material. - Contamination of the solvent or buffer. | - Review the storage conditions and handling of the compound. - Analyze a freshly prepared solution to see if the peaks are still present. - Run a blank (solvent/buffer only) to check for contamination. - If degradation is suspected, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products. |
Stability Data Summary
Specific quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not currently available in the peer-reviewed literature. The following table provides a general framework for how such data would be presented and should be considered as a template for in-house stability studies.
| Condition | Parameter | Result (Hypothetical) | Analytical Method |
| pH Stability | % Recovery after 24h at RT in pH 3 buffer | 98% | HPLC-UV |
| % Recovery after 24h at RT in pH 7 buffer | 95% | HPLC-UV | |
| % Recovery after 24h at RT in pH 9 buffer | 85% | HPLC-UV | |
| Thermal Stability | % Recovery after 24h at 40°C in pH 7 buffer | 90% | HPLC-UV |
| Photostability | % Recovery after 4h exposure to UV light | 80% | HPLC-UV |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for distinguishing the intact drug from its degradation products. While a specific validated method for this compound is not published, the following provides a general starting point for method development.
-
Column: A C18 reversed-phase column is a common choice for small organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the drug to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Exposing a solution to UV light.
-
-
Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: Optimizing Experiments with VU591 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU591 hydrochloride, a selective inhibitor of the renal outer medullary potassium (ROMK) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] It acts as a pore blocker, physically obstructing the channel's ion conduction pathway.[1][2][3] This inhibition is voltage-dependent, and the binding site is located within the intracellular pore of the channel.[3]
Q2: What is the IC50 of this compound for ROMK channels?
The half-maximal inhibitory concentration (IC50) of this compound for ROMK channels is consistently reported to be in the range of 0.24 µM to 0.3 µM.[1][2][3]
Q3: Is the inhibition of ROMK by this compound reversible?
Experimental evidence suggests that the inhibition of ROMK by this compound is not readily reversible. Washout experiments have shown incomplete recovery of channel function, indicating a slow off-rate and tight binding of the compound to the channel.[4] This is a critical consideration when designing experiments that require removal of the inhibitor.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time of this compound is crucial for obtaining reliable and reproducible results. The following guide addresses common issues and provides strategies for determining the optimal incubation period for your specific experimental setup.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition observed | Insufficient incubation time: The drug may not have had enough time to reach its binding site and establish equilibrium. | Increase incubation time: Perform a time-course experiment to determine the optimal pre-incubation period. Start with a range of time points (e.g., 5, 15, 30, 60 minutes) at a fixed concentration of VU591. |
| Inadequate concentration: The concentration of VU591 may be too low to effectively block the ROMK channels in your system. | Increase VU591 concentration: Titrate the concentration of VU591 in your experiment. A typical starting range is 1-10 µM for complete channel block.[4] | |
| Inconsistent results between experiments | Variability in pre-incubation time: Inconsistent timing can lead to significant variations in the level of channel inhibition. | Standardize incubation protocol: Ensure that the pre-incubation time is precisely controlled and consistent across all experiments. |
| Cell health and expression levels: The density and health of the cells, as well as the expression level of ROMK channels, can influence the observed effect. | Maintain consistent cell culture conditions: Standardize cell seeding density, passage number, and transfection efficiency (if applicable). | |
| Difficulty with washout/reversibility | Slow off-rate of VU591: As mentioned in the FAQs, VU591 exhibits slow dissociation from the ROMK channel.[4] | Perform extended washout: If your experiment requires inhibitor removal, perform a prolonged washout with inhibitor-free solution. Monitor the recovery of channel activity over an extended period. Be aware that complete recovery may not be achievable. |
| Non-specific binding: At higher concentrations, there might be some non-specific binding to other cellular components. | Use the lowest effective concentration: Determine the minimal concentration of VU591 that provides the desired level of inhibition to minimize potential off-target effects. |
Experimental Protocols & Data
Representative Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the inhibitory effect of this compound on ROMK channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells transiently or stably expressing the ROMK channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.4 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline ROMK currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Monitor the inhibition of the ROMK current over time until a steady-state block is achieved.
4. Data Analysis:
-
Measure the current amplitude before and after the application of VU591.
-
Calculate the percentage of inhibition.
-
To determine the IC50, perform recordings with a range of VU591 concentrations and fit the data to a dose-response curve.
Summary of Typical Experimental Parameters
| Parameter | Typical Range/Value | Reference |
| Cell Line | HEK293 | [4] |
| VU591 Concentration (for significant inhibition) | 1 - 10 µM | [4] |
| Incubation/Perfusion Time | Until steady-state block is achieved (can be several minutes) | [4] |
| Washout Time | Extended periods (minutes to hours), often with incomplete recovery | [4] |
Visualizing Experimental Logic and Pathways
Signaling Pathway of ROMK Channel Inhibition
Caption: Mechanism of ROMK channel inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Logical workflow for determining the optimal incubation time.
Troubleshooting Logic for Incomplete Inhibition
Caption: Troubleshooting flowchart for addressing incomplete inhibition.
References
VU591 Hydrochloride Vehicle Control: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing VU591 hydrochloride and its vehicle control in in vivo experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the smooth execution of your studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound and its vehicle control.
| Problem | Possible Cause | Solution |
| Precipitation observed during preparation or after storage | - Inadequate dissolution of this compound. - Temperature fluctuations affecting solubility. - Incorrect solvent ratios or order of addition. | - Ensure vigorous vortexing or sonication during the dissolution of this compound in DMSO before adding the SBE-β-CD solution.[1] - Prepare the formulation fresh before each experiment.[1] - If precipitation persists, gentle warming may aid dissolution.[1] - Always add the DMSO stock solution to the SBE-β-CD solution, not the other way around. |
| Animal shows signs of distress after injection (e.g., lethargy, irritation at the injection site) | - The vehicle itself may be causing an adverse reaction. High concentrations of DMSO can lead to local irritation or systemic effects.[2] - The administration volume may be too large or the injection rate too fast. | - Reduce the concentration of DMSO in the final formulation if possible, keeping it at or below 10%.[2] - Administer the injection slowly and ensure the volume is appropriate for the animal's size and the route of administration. - If irritation persists, consider a different vehicle composition after consulting relevant literature. |
| Inconsistent results between experimental groups | - Inhomogeneous drug formulation. - Variability in dosing technique. - The vehicle may have unexpected biological effects. | - Ensure the final formulation is a clear, homogenous solution before each injection. - Standardize the injection procedure across all animals and experimenters. - Always include a vehicle-only control group to account for any potential effects of the vehicle components.[3] |
| Unexpected diuretic and natriuretic effects in the this compound group | - This is the expected pharmacological effect of this compound. | - These effects are consistent with the inhibition of the Kir1.1 (ROMK) channel, which leads to increased urine and sodium excretion.[4][5] Unlike some other diuretics, significant changes in potassium excretion are not expected.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A common and effective vehicle for this compound, a poorly water-soluble compound, is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% (20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline).[1][6]
Q2: How do I prepare the vehicle control?
A2: The vehicle control should be prepared using the exact same procedure and components as the drug formulation, but without the this compound.[7] For the recommended vehicle, this would be a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).
Q3: Can the vehicle components themselves have biological effects?
A3: Yes. DMSO, while a common solvent, can have anti-inflammatory and analgesic properties and may affect various cellular processes.[8][9] SBE-β-CD is generally considered safe and pharmacologically inactive at typical concentrations, but very high doses may have renal effects.[10][11] Therefore, a vehicle-only control group is crucial for accurate interpretation of your results.[3]
Q4: What are the expected pharmacological effects of this compound in vivo?
A4: this compound is a selective inhibitor of the Kir1.1 (ROMK) potassium channel, which is primarily expressed in the kidneys.[12][13] Inhibition of this channel is expected to cause diuresis (increased urine output) and natriuresis (increased sodium excretion).[4][5] Notably, significant kaliuresis (potassium excretion) is not a typical effect of ROMK inhibition.[4]
Q5: How should I store the this compound stock and working solutions?
A5: A stock solution of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] It is highly recommended to prepare the final working solution (containing SBE-β-CD and saline) fresh on the day of the experiment to avoid precipitation and ensure stability.[1]
Experimental Protocols
Protocol 1: Preparation of 20% SBE-β-CD in Saline
-
Weigh the required amount of SBE-β-CD powder.
-
In a sterile container, dissolve the SBE-β-CD in sterile 0.9% saline to a final concentration of 20% (w/v).
-
Mix thoroughly using a vortex or magnetic stirrer until the SBE-β-CD is completely dissolved. This may require gentle warming.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile container.
Protocol 2: Preparation of this compound Working Solution and Vehicle Control
-
Prepare this compound Stock Solution: Dissolve the accurately weighed this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Prepare this compound Working Solution: a. In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution. b. While vortexing, slowly add 1 part of the this compound stock solution in DMSO to the SBE-β-CD solution. c. Continue vortexing until the solution is clear and homogenous. d. The final concentration of DMSO will be 10%.
-
Prepare Vehicle Control Solution: a. In a separate sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution. b. While vortexing, slowly add 1 part of 100% DMSO. c. Continue vortexing until the solution is clear and homogenous.
-
Final Check: Visually inspect both solutions for any signs of precipitation before administration.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROMK - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Selectivity of VU591 Hydrochloride for Kir1.1 Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of VU591 hydrochloride's performance against other known modulators of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK), supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective inhibitor of the Kir1.1 channel, a key player in renal potassium transport and a potential therapeutic target for diuretic development.[1] This guide delves into the experimental evidence confirming its selectivity, offering a clear comparison with other compounds and outlining the methodologies used for such assessments.
Performance Comparison of Kir1.1 Inhibitors
The selectivity of this compound for Kir1.1 is best illustrated by comparing its half-maximal inhibitory concentration (IC50) against a panel of other Kir channel subtypes. The following table summarizes the available data for VU591 and other commonly used Kir1.1 inhibitors.
| Compound | Kir1.1 (ROMK) | Kir2.1 | Kir2.3 | Kir4.1 | Kir6.2/SUR1 | Kir7.1 |
| This compound | 0.24 µM [1] | No significant inhibition[2] | No significant inhibition[2] | No significant inhibition[2] | >10 µM (17±4% inhibition at 10 µM)[2] | No significant inhibition[2] |
| VU590 | ~0.2 µM[3] | No effect | - | No effect | - | ~8 µM[3] |
| Tertiapin-Q | ~2 nM (Kd)[4] | >10 µM | - | >10 µM | >10 µM | - |
| ML418 | 16 µM[5] | >30 µM | >30 µM | 13 µM | 30 µM | 0.31 µM[5] |
Data Interpretation: The data clearly demonstrates the high selectivity of this compound for Kir1.1. While its predecessor, VU590, showed significant off-target effects on Kir7.1, VU591 displays minimal to no activity against other tested Kir channels at concentrations where it potently blocks Kir1.1.[2][6] In contrast, while Tertiapin-Q is a highly potent Kir1.1 blocker, it also exhibits high affinity for Kir3.1/3.4 channels.[4][7] ML418, on the other hand, is a potent inhibitor of Kir7.1 with weaker activity against Kir1.1.[5]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. The two primary techniques used to characterize this compound and other Kir channel modulators are whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in a single cell.
Protocol:
-
Cell Preparation: Mammalian cells (e.g., HEK293) are transiently or stably transfected with the gene encoding the specific Kir channel subtype of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Recording Setup: The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Voltage steps or ramps are applied to elicit Kir channel currents.
-
Compound Application: The test compound (e.g., this compound) is perfused into the recording chamber at various concentrations. The resulting inhibition of the Kir channel current is measured.
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Thallium Flux Assay
This high-throughput screening method provides an indirect measure of Kir channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+.
Protocol:
-
Cell Plating: Cells expressing the Kir channel of interest are plated in 384-well microplates.
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 60 minutes at room temperature.
-
Compound Incubation: The dye is removed, and cells are incubated with the test compounds at various concentrations for a predefined period (e.g., 10-30 minutes).
-
Thallium Stimulation: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.
-
Fluorescence Reading: A fluorescence plate reader is used to measure the increase in intracellular fluorescence resulting from Tl+ influx.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of the compounds is calculated, and IC50 values are determined from concentration-response curves.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the renal potassium transport pathway involving Kir1.1 and the general workflow for assessing compound selectivity.
Caption: Role of Kir1.1 in renal K+ handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tertiapin-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to VU591 Hydrochloride and Other ROMK Inhibitors for Researchers
The renal outer medullary potassium (ROMK) channel, a key player in renal salt reabsorption and potassium homeostasis, has emerged as a promising therapeutic target for a new class of diuretics.[1][2][3] These novel agents aim to lower blood pressure and reduce fluid volume without the risk of hypokalemia, a common side effect of current diuretic therapies.[1] VU591 hydrochloride is a potent and selective small-molecule inhibitor of the ROMK channel, and this guide provides a detailed comparison of its performance against other notable ROMK inhibitors, supported by experimental data and protocols.[1][4][5][6]
Mechanism of Action: Pore Blockade
Caption: Mechanism of VU591 as a ROMK channel pore blocker.
Comparative Inhibitor Potency and Selectivity
The development of ROMK inhibitors has seen a progression towards increased potency and selectivity. The following tables summarize the in vitro potency (IC50) and selectivity of this compound against other key ROMK inhibitors.
| Compound | ROMK IC50 (nM) | Assay Type |
| This compound | 240 | Thallium Flux |
| VU590 | ~220-290 | Thallium Flux |
| BNBI | ~8000 | Thallium Flux |
| MK-7145 (Compound 12) | 15 | Electrophysiology |
| Compound A | ~90 | Not specified |
| Tertiapin-Q (TPNQ) | 5.2 | Thallium Flux |
Table 1: Comparative Potency of ROMK Inhibitors.[1][2][9][10]
A critical aspect of developing ROMK inhibitors is ensuring selectivity over other ion channels, particularly other members of the inward rectifier potassium (Kir) channel family and the hERG channel, to avoid off-target effects such as cardiac arrhythmias.
| Compound | Kir2.1 | Kir2.3 | Kir4.1 | Kir7.1 | hERG |
| This compound | No effect at 10µM | No effect at 10µM | No effect at 10µM | No effect at 10µM | No effect at 10µM |
| VU590 | Selective | Selective | Selective | Inhibits (~60% at 10µM) | - |
| BNBI | Selective | - | - | No significant effect | - |
| MK-7145 (Compound 12) | No significant activity up to 30µM | No significant activity up to 30µM | No significant activity up to 30µM | No significant activity up to 30µM | IC50 = 28µM |
| Compound A | Selective | Selective | Selective | Selective | Selective |
Table 2: Selectivity Profile of ROMK Inhibitors against other Kir channels and hERG.[1][2][9][11]
In Vivo Efficacy
While VU591 demonstrated high potency and selectivity in vitro, in vivo studies revealed challenges. Oral administration of VU591 to rats did not produce a diuretic effect, which was attributed to poor metabolic stability and high serum protein binding.[7][9][12] In contrast, other ROMK inhibitors, such as "Compound A" and MK-7145, have shown significant diuretic and natriuretic effects in animal models.[2][9][12][13] Notably, these compounds achieved this with a potassium-sparing effect, a key advantage over traditional diuretics.[2][9] For instance, MK-7145's precursor, compound 12, demonstrated a dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats.[2]
| Compound | Diuretic Effect in Rats | Natriuretic Effect in Rats | Effect on Blood Pressure in Rats |
| This compound | No significant effect | No significant effect | Not reported |
| Compound A | Yes | Yes | Not reported |
| MK-7145 (Compound 12) | Yes | Yes | Dose-dependent reduction |
Table 3: Summary of In Vivo Effects of ROMK Inhibitors in Rat Models.[2][9][12]
Experimental Methodologies
The characterization of ROMK inhibitors relies on robust in vitro and in vivo assays. The following sections detail the protocols for two key in vitro methods.
Thallium Flux Assay
This high-throughput screening method is widely used to measure the activity of potassium channels.[14][15] It utilizes the fact that thallium ions (Tl+) can permeate potassium channels and that a specific fluorescent dye can detect intracellular Tl+.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the ROMK channel are cultured in 384-well plates.[10]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™ or Thallos AM.[14][16]
-
Compound Incubation: The ROMK inhibitors (e.g., VU591) are pre-incubated with the cells for a defined period, typically 30 minutes.[14]
-
Thallium Stimulation: A stimulus buffer containing Tl+ and K+ is added to the wells.[17]
-
Fluorescence Reading: A kinetic plate reader measures the increase in fluorescence over time as Tl+ enters the cells through open ROMK channels.[17]
-
Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity. The IC50 value is determined by measuring the inhibitory effect of different concentrations of the compound.[11]
Caption: Workflow for the Thallium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.[18][19]
Protocol:
-
Cell Preparation: HEK-293 cells expressing ROMK channels are prepared on coverslips.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 4-6 MΩ are filled with an intracellular solution.[19]
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV).[1]
-
Current Recording: Voltage ramps or steps are applied to elicit ROMK currents, which are recorded using a patch-clamp amplifier.[1]
-
Compound Application: The ROMK inhibitor is applied to the cell via the extracellular bath solution.
-
Data Analysis: The inhibition of the ROMK current by the compound is measured to determine its potency and mechanism of action.[18]
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Logical Relationships of Key ROMK Inhibitors
The development of VU591 and other ROMK inhibitors has followed a path of iterative medicinal chemistry efforts to improve potency and selectivity.
Caption: Developmental relationship of key ROMK inhibitors.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a small molecule inhibitor of ROMK with unprecedented selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacologic ROMK Inhibition Protects Against Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 15. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
VU591 Hydrochloride vs. Furosemide: A Comparative Guide to Diuretic Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic properties of VU591 hydrochloride, a selective inhibitor of the renal outer medullary potassium (ROMK) channel, and furosemide, a well-established loop diuretic. The information presented herein is based on available preclinical data to assist researchers in understanding the distinct mechanisms of action and potential diuretic efficacy of these compounds.
Executive Summary
Furosemide is a potent diuretic that acts by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in urine and electrolyte excretion. In contrast, preclinical studies on the ROMK inhibitor, this compound, have shown a lack of diuretic effect when administered orally to rats. This suggests that while ROMK channels are crucial for renal potassium handling, their inhibition by this compound does not translate into a diuretic response under the tested conditions.
Mechanism of Action
This compound: This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. ROMK channels are primarily located in the apical membrane of the thick ascending limb and the cortical collecting duct of the nephron. In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a process essential for the continuous operation of the NKCC2 cotransporter. The therapeutic hypothesis is that inhibiting ROMK would indirectly inhibit NKCC2 activity and thus induce diuresis.
Furosemide: Furosemide is a loop diuretic that directly inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle.[1][2][3][4][5] By blocking this transporter, furosemide prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[2][3][4][5] This inhibition leads to a significant increase in the excretion of these ions, along with water, resulting in potent diuresis.[1][2][3][4][5]
Preclinical Diuretic Performance: A Comparative Analysis
Direct comparative studies evaluating the diuretic effects of this compound and furosemide are limited. However, a key study investigated the diuretic potential of orally administered this compound in rats and included the loop diuretic bumetanide as a positive control. Bumetanide and furosemide share the same mechanism of action, with bumetanide being approximately 40 times more potent by weight. The findings from this study provide a strong basis for comparing the diuretic efficacy of ROMK inhibition by VU591 to that of NKCC2 inhibition by loop diuretics.
Table 1: Comparative Diuretic Effects in Rats (Oral Administration)
| Compound | Dose | Urine Output (ml/100g BW over 4 hours) | Key Finding |
| Vehicle (Control) | - | 2.23 ± 0.13 | Baseline urine output. |
| This compound | 100 mg/kg | 2.59 ± 0.28 | No significant diuretic effect observed. |
| Bumetanide | 25 mg/kg | 4.00 ± 0.41 | Significant diuretic effect observed. |
Data adapted from a study evaluating the diuretic effect of a ROMK inhibitor. The study did not directly test furosemide, but used bumetanide, a loop diuretic with the same mechanism of action.
The data clearly indicates that while the loop diuretic bumetanide produced a marked increase in urine output compared to the vehicle control, this compound failed to elicit a diuretic response at a high dose.
Experimental Protocols
A standard experimental design to evaluate the diuretic activity of a test compound in rats typically involves the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are housed in metabolic cages for a period to adapt to the environment.
-
Hydration: To ensure a measurable baseline urine flow, rats are often hydrated with a saline load (e.g., 25 ml/kg body weight) via oral gavage.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., furosemide), and a vehicle control are administered, typically via oral gavage.
-
Urine Collection: Urine is collected at specified time intervals (e.g., every hour for 4-6 hours) using metabolic cages.
-
Data Analysis: The total urine volume is measured. Urine samples are also analyzed for electrolyte concentrations (Na+, K+, Cl-) to determine the natriuretic, kaliuretic, and chloruretic effects.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and furosemide can be visualized through their respective signaling pathways within the renal tubules.
Caption: Furosemide directly inhibits the NKCC2 cotransporter.
Caption: this compound inhibits the ROMK potassium channel.
The following diagram illustrates a typical experimental workflow for comparing the diuretic effects of these compounds.
Caption: Experimental workflow for diuretic comparison.
Conclusion
Based on the available preclinical evidence, this compound, a ROMK inhibitor, does not demonstrate a diuretic effect when administered orally in rats. In stark contrast, furosemide, a loop diuretic that inhibits the NKCC2 cotransporter, is a potent diuretic. This suggests that direct inhibition of the NKCC2 transporter is a more effective strategy for inducing diuresis than the indirect approach of inhibiting ROMK-mediated potassium recycling with this compound. These findings are critical for researchers and professionals involved in the development of novel diuretic agents, highlighting the importance of the specific molecular target in achieving the desired physiological outcome.
References
- 1. Disposition and response to bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Dose-related effects of furosemide, bumetanide, and piretanide on the thick ascending limb function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative method of evaluating the diuretic response to furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of VU591 Hydrochloride on ROMK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU591 hydrochloride's performance as a Renal Outer Medullary Potassium (ROMK) channel inhibitor against other notable alternatives. Supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in their evaluation of this compound.
Introduction to ROMK and its Inhibition
The Renal Outer Medullary Potassium channel (ROMK), also known as Kir1.1, is an inward-rectifier potassium channel that plays a crucial role in salt reabsorption in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct. These functions make ROMK a compelling therapeutic target for a new class of diuretics aimed at treating hypertension and heart failure, with the potential to avoid the hypokalemia associated with existing diuretics. This compound has emerged as a potent and selective small-molecule inhibitor of ROMK.
Comparative Analysis of ROMK Inhibitors
This compound demonstrates high potency and selectivity for the ROMK channel. Its performance, when compared to its predecessor VU590 and the clinically investigated compound MK-7145 (also referred to as compound A), highlights its utility as a research tool.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against the ROMK channel and other key ion channels to illustrate their selectivity profiles.
| Compound | ROMK IC50 | Kir7.1 Inhibition | hERG Inhibition | Reference(s) |
| This compound | 0.24 µM | No significant inhibition | ~25% inhibition at 10 µM | [1][2][3] |
| VU590 | ~0.22 - 0.29 µM | IC50 ~8 µM | - | [3][4][5] |
| MK-7145 (Compound A) | ~0.045 - 0.09 µM | No significant activity up to 30 µM | >1800-fold selective for ROMK over hERG | [4][6][7][8] |
Experimental Protocols for Validation
Accurate validation of the inhibitory effect of compounds on ROMK channels is critical. The following are detailed protocols for commonly used assays in the field.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through ROMK channels into cells.
Principle: Cells expressing ROMK are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution leads to its influx through open ROMK channels, causing an increase in fluorescence. Inhibitors of ROMK will block this influx, resulting in a reduced fluorescent signal.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing ROMK channels (e.g., HEK293 or CHO cells) in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions, typically for 60-90 minutes at room temperature or 37°C.
-
Compound Incubation: Wash the cells with a chloride-free buffer to remove extracellular dye. Add the test compounds (e.g., this compound) at various concentrations and incubate for a predetermined period (e.g., 10-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing Tl+ and K+ to initiate ion flux.
-
Data Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to ROMK channel activity. Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels in the membrane of a single cell.
Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell expressing ROMK channels. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the resulting current is measured.
Protocol:
-
Cell Preparation: Plate cells expressing ROMK onto glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with an intracellular solution containing K+ as the primary charge carrier.
-
Giga-seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit ROMK currents. Record the currents in the absence (control) and presence of various concentrations of the test compound.
-
Data Analysis: Measure the current amplitude at a specific voltage. Calculate the percentage of current inhibition by the compound and determine the IC50 value.
86Rb+ Efflux Assay
This assay measures the efflux of radioactive Rubidium (86Rb+), another K+ surrogate, from cells expressing ROMK channels.
Principle: Cells are pre-loaded with 86Rb+. The rate of 86Rb+ efflux is then measured in the presence and absence of ROMK inhibitors. A decrease in the efflux rate indicates channel inhibition.
Protocol:
-
Cell Culture: Grow cells expressing ROMK in appropriate culture plates.
-
86Rb+ Loading: Incubate the cells with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).
-
Washing: Wash the cells multiple times with a non-radioactive buffer to remove extracellular 86Rb+.
-
Efflux Measurement: Add a fresh buffer containing the test compound at various concentrations. At specific time points, collect the supernatant (containing the effluxed 86Rb+) and lyse the cells to determine the intracellular 86Rb+.
-
Scintillation Counting: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of 86Rb+ efflux at each time point and for each compound concentration. Determine the inhibitory effect of the compound on the efflux rate.
Visualizing Key Pathways and Workflows
ROMK Channel Regulatory Pathway
The activity of the ROMK channel is modulated by various intracellular signaling pathways. Key regulatory inputs include phosphorylation by Protein Kinase A (PKA) and Protein Tyrosine Kinases (PTKs), as well as interactions with regulatory proteins such as WNK4 and SGK1.
Caption: Simplified signaling pathway for ROMK channel regulation.
Experimental Workflow for ROMK Inhibitor Validation
The process of identifying and validating a novel ROMK inhibitor typically follows a multi-step workflow, beginning with high-throughput screening and progressing to more detailed electrophysiological and in vivo studies.
Caption: General experimental workflow for ROMK inhibitor validation.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ROMK channel. While it exhibits high potency and improved selectivity over its predecessor, VU590, newer compounds like MK-7145 demonstrate even greater potency and a more favorable selectivity profile, particularly concerning the hERG channel. The choice of inhibitor will depend on the specific experimental context. The provided protocols and workflows offer a framework for the rigorous validation of these and other potential ROMK inhibitors.
References
- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU591 Hydrochloride and VU590: Potency, Selectivity, and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU591 hydrochloride and VU590, two small-molecule inhibitors of the inward rectifier potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK). This analysis is supported by experimental data on their activity, selectivity, and mechanism of action.
Both VU590 and this compound are potent blockers of the Kir1.1 channel, a key player in potassium homeostasis and a potential therapeutic target for diuretic development. While structurally related, a critical distinction lies in their selectivity profiles, with this compound demonstrating a significant improvement in specificity over VU590.
At a Glance: Key Differences in Activity
| Compound | Target | IC50 | Selectivity Profile |
| VU590 | Kir1.1 (ROMK) | ~0.2 µM - 0.29 µM[1][2] | Also inhibits Kir7.1 (IC50 ~8 µM)[1][2] |
| This compound | Kir1.1 (ROMK) | ~0.24 µM - 0.3 µM[3][4][5] | Highly selective for Kir1.1 over Kir7.1 and other Kir channels[4][6] |
Delving into the Data: A Head-to-Head Comparison
VU590 was identified as the first publicly disclosed submicromolar inhibitor of Kir1.1.[1] However, its utility as a specific pharmacological probe for Kir1.1 is limited by its off-target activity on Kir7.1.[4][6] This prompted the development of VU591, a structurally related analog designed for enhanced selectivity.
Experimental data confirms that this compound maintains comparable potency to VU590 against Kir1.1 while exhibiting negligible activity against Kir7.1.[4][6] At a concentration of 10 µM, VU590 inhibits approximately 60% of Kir7.1 activity, whereas VU591 has no significant effect.[4] This enhanced selectivity makes VU591 a more precise tool for studying the physiological and pathological roles of Kir1.1.
Mechanism of Action: Pore Blockade
Both VU590 and this compound act as pore blockers of the Kir1.1 channel.[4][6] Their binding site is located within the ion conduction pathway of the channel.[1][7] This mechanism is supported by the voltage- and potassium-dependent nature of the block observed in electrophysiological studies.[1][6] The interaction with specific amino acid residues within the channel pore, particularly Asparagine 171 (N171) in Kir1.1, is crucial for the high-affinity binding of these inhibitors.[1][7]
Experimental Protocols
The inhibitory activities of VU590 and this compound have been primarily characterized using the following key experimental techniques:
Thallium Flux Assay
This high-throughput screening method is used to measure the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx into the cell can be detected by a fluorescent dye.
-
Workflow:
-
Cells expressing the target Kir channel are loaded with a Tl+-sensitive fluorescent dye.
-
The cells are then exposed to a buffer containing Tl+.
-
The influx of Tl+ through open channels leads to an increase in fluorescence.
-
The inhibitory effect of compounds like VU590 and VU591 is measured by the reduction in the rate of fluorescence increase.
-
Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the interaction between the inhibitor and the ion channel. It allows for the direct measurement of ion currents flowing through individual channels or across the entire cell membrane.
-
Methodology:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane.
-
This "giga-seal" electrically isolates a patch of the membrane, allowing for the measurement of minute ionic currents.
-
Different configurations (e.g., whole-cell, inside-out) can be used to study the channel's properties and the effect of intracellular or extracellular application of the inhibitor.
-
Voltage-clamp protocols are applied to control the membrane potential and elicit channel activity. The reduction in current in the presence of the inhibitor is used to quantify its potency and mechanism of action.[8]
-
Conclusion
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
A Comparative Guide to Kir1.1 Channel Blockers: Alternatives to VU591 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The renal outer medullary potassium (ROMK) channel, Kir1.1, is a well-validated target for a novel class of diuretics that offer the potential for potassium-sparing effects. VU591 hydrochloride has been a cornerstone tool compound for studying the physiological roles of Kir1.1. However, the landscape of Kir1.1 inhibitors is expanding, offering researchers a broader selection of chemical probes with diverse properties. This guide provides a comprehensive comparison of VU591 and its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Kir1.1 Inhibitors
The following table summarizes the quantitative data for VU591 and its alternatives. The inhibitory potency (IC50) against Kir1.1 and a panel of other inwardly rectifying potassium (Kir) channels is presented to highlight the selectivity profile of each compound. All listed compounds act as pore blockers of the Kir1.1 channel.[1][2][3][4]
| Compound | Kir1.1 (ROMK) IC50 | Kir2.1 IC50 | Kir2.3 IC50 | Kir4.1 IC50 | Kir6.2/SUR1 IC50 | Kir7.1 IC50 | Notes |
| VU591 | 0.24 µM[5][6] | >10 µM[5] | >10 µM[5] | >10 µM[5] | ~36 µM (17% inhibition at 10 µM)[4] | >10 µM[5] | Highly selective for Kir1.1 over other Kir channels tested.[2][4] |
| VU590 | 0.29 µM[7] | No effect | No effect | No effect | - | 8 µM[7] | Predecessor to VU591 with significant off-target activity on Kir7.1.[2][4] |
| ML418 | >10 µM | >10 µM | >10 µM | >10 µM | 1.9 µM[8] | 0.31 µM[8][9] | A potent and selective Kir7.1 blocker, often used as a counter-screening tool. It shows weak activity on Kir1.1.[9] |
| Compound A (Merck) | 24 nM | >100 µM | >100 µM | >100 µM | - | >100 µM | A highly potent and selective Kir1.1 inhibitor developed by Merck.[8] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how they are typically evaluated, the following diagrams illustrate the regulatory pathways of the Kir1.1 channel and a standard experimental workflow for inhibitor screening and validation.
References
- 1. Regulation of ROMK (Kir1.1) channels: new mechanisms and aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kir1.1 Inhibitor, VU591 - Calbiochem | 422682 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kir1.1 and SUR1 are not implicated as subunits of an adenosine triphosphate-sensitive potassium channel involved in diazoxide cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VU591 Hydrochloride's Cross-Reactivity with Inwardly Rectifying Potassium (Kir) Channels
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of the Kir1.1 channel inhibitor, VU591 hydrochloride.
This compound is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] This channel plays a crucial role in potassium homeostasis and is a validated target for novel diuretics. The selectivity of a pharmacological tool is paramount for accurately interpreting experimental results and for the development of targeted therapeutics. This guide provides a detailed comparison of the cross-reactivity of this compound with other members of the inwardly rectifying potassium (Kir) channel family, supported by experimental data and detailed protocols.
Selectivity Profile of this compound Across Kir Channels
Electrophysiological studies have been conducted to determine the inhibitory activity of this compound against a panel of Kir channel subtypes. The data consistently demonstrates a high degree of selectivity for Kir1.1 over other Kir channels.
| Channel Subtype | IC50 (µM) | % Inhibition @ 10 µM | % Inhibition @ 50 µM | Species | Reference |
| Kir1.1 (ROMK) | 0.24 - 0.3 | ~90% | Not Reported | Rat, Human | [1][2][3][4] |
| Kir2.1 | > 10 | No significant inhibition | Not Reported | Human | [3] |
| Kir2.3 | > 10 | No significant inhibition | Not Reported | Human | [3] |
| Kir4.1 | > 10 | No significant inhibition | Not Reported | Human | [3] |
| Kir6.2/SUR1 | > 50 | 17 ± 4% | 28 ± 3% | Mouse/Hamster | [3] |
| Kir7.1 | > 10 | No significant inhibition | Not Reported | Human | [3] |
Data Summary: The half-maximal inhibitory concentration (IC50) for this compound against Kir1.1 is in the low micromolar range (0.24 - 0.3 µM).[1][2][3][4] In contrast, at a concentration of 10 µM, which is more than 30-fold higher than its IC50 for Kir1.1, this compound shows no significant inhibitory effect on Kir2.1, Kir2.3, Kir4.1, and Kir7.1 channels.[3] For the Kir6.2/SUR1 channel, only modest inhibition is observed at high concentrations, with 17% inhibition at 10 µM and 28% at 50 µM, suggesting a selectivity window of over 150-fold for Kir1.1 over Kir6.2/SUR1.[3]
Mechanism of Action: A Pore Blocker of Kir1.1
VU591 acts as a pore blocker, physically occluding the ion conduction pathway of the Kir1.1 channel.[1][2] Its binding site is located within the intracellular pore of the channel. Mutagenesis studies have identified two key amino acid residues, Valine 168 (V168) and Asparagine 171 (N171), as critical for the high-affinity binding of VU591. The interaction with these specific residues is thought to be a major determinant of its selectivity for Kir1.1 over other Kir channel subtypes.
Caption: Mechanism of VU591 as a Kir1.1 pore blocker.
Experimental Protocols
The cross-reactivity data for this compound was primarily generated using the whole-cell patch-clamp electrophysiology technique.
Objective: To determine the inhibitory effect of this compound on various Kir channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir channel of interest (e.g., human Kir2.1, human Kir2.3, human Kir4.1, mouse Kir6.2/hamster SUR1, or human Kir7.1).
Electrophysiological Recordings:
-
Pipette Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Intracellular Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 2 Na2ATP, with pH adjusted to 7.3 with KOH. For Kir6.2/SUR1 recordings, ATP is omitted from the solution.
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established to allow for the recording of macroscopic currents from the entire cell membrane.
-
Voltage Protocol: Cells are typically held at a holding potential of -70 mV. To elicit Kir channel currents, a series of voltage steps or voltage ramps are applied. For example, a common protocol involves stepping the membrane potential from -120 mV to +60 mV.
-
Compound Application: this compound is dissolved in the extracellular solution and perfused onto the cells at various concentrations. The effect of the compound on the Kir channel current is measured as the percentage of current inhibition compared to the baseline current before compound application.
-
Data Analysis: The concentration-response data is fitted with a Hill equation to determine the IC50 value for Kir1.1. For other channels, the percentage of inhibition at specific concentrations is calculated.
References
Validating In Vitro Promise: A Comparative Guide to VU591 Hydrochloride in Animal Models
For researchers, scientists, and drug development professionals, the journey from a promising in vitro finding to a validated in vivo effect is a critical and often challenging path. This guide provides an objective comparison of the in vitro and in vivo findings for VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. We delve into the experimental data, present detailed protocols, and explore alternative compounds to offer a comprehensive resource for advancing research in this area.
This compound emerged from in vitro screens as a highly effective blocker of the ROMK (Kir1.1) channel, a key player in renal salt transport and a potential target for a new class of diuretics. However, subsequent studies in animal models have revealed a significant discrepancy between its in vitro potency and its in vivo efficacy, highlighting the complexities of drug development and the importance of rigorous validation.
In Vitro Profile of this compound: A Potent and Selective ROMK Inhibitor
This compound demonstrated compelling characteristics in cellular and electrophysiological assays. It is a potent inhibitor of the ROMK channel with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, typically reported around 0.24 to 0.3 µM.[1][2] Its mechanism of action is believed to be through blocking the channel's pore, thereby preventing the flow of potassium ions.[2]
A key feature of VU591 is its selectivity for ROMK over other inwardly rectifying potassium (Kir) channels, such as Kir7.1. This selectivity is crucial as Kir7.1 is also expressed in the kidney, and off-target inhibition could lead to undesirable side effects. The development of VU591 was a significant step forward from its less selective predecessor, VU590.
Key In Vitro Data for this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (ROMK) | 0.24 - 0.3 µM | Thallium Flux Assay, Electrophysiology | [1][2] |
| Mechanism of Action | Pore Blocker | Electrophysiology | [2] |
| Selectivity | Selective over Kir2.1, Kir2.3, Kir4.1, and Kir7.1 | Electrophysiology |
The Disconnect: In Vivo Validation of this compound in Animal Models
Despite its impressive in vitro profile, this compound failed to produce the expected diuretic effect when administered orally to rats.[3][4] This lack of in vivo efficacy stands in stark contrast to its potent inhibition of ROMK in cellular assays and serves as a critical case study in the translation of in vitro findings.
The primary animal model used to assess the diuretic potential of ROMK inhibitors is the rat. In these studies, the volume of urine produced and the excretion of electrolytes such as sodium and potassium are measured after oral administration of the compound. While positive controls like furosemide induce a significant increase in urine output (diuresis) and sodium excretion (natriuresis), this compound showed no such effect.[3][4]
The reasons for this in vivo failure are not definitively detailed in the available literature but are likely attributable to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or unfavorable distribution in the body.
Alternative ROMK Inhibitors: A Tale of In Vivo Success
The story of VU591's in vivo shortcomings is further illuminated by the success of other ROMK inhibitors. One such compound, referred to in the literature as "Compound A," has demonstrated robust diuretic and natriuretic effects in rats without causing excessive potassium loss (kaliuresis), a significant advantage over existing diuretics.[3][4] Another compound, designated "compound 30," also showed improved pharmacokinetic properties and in vivo activity.
These successful in vivo studies with alternative ROMK inhibitors validate the therapeutic potential of targeting this channel for diuresis and underscore the importance of optimizing pharmacokinetic profiles during drug development.
Comparative In Vivo Diuretic Effects in Rats
| Compound | Dosage (Oral) | Diuretic Effect | Natriuretic Effect | Kaliuretic Effect | Reference |
| This compound | Not specified in detail | No significant effect | No significant effect | Not applicable | [3][4] |
| Compound A | Not specified in detail | Significant increase | Significant increase | No significant increase | [3][4] |
| Furosemide (Control) | Not specified in detail | Significant increase | Significant increase | Increased | [3] |
A Glimpse into Neurological Effects
Interestingly, some preliminary in vivo data suggests a potential role for this compound in the central nervous system. One study reported that intracerebroventricular (i.c.v.) administration of VU591 in mice resulted in an antidepressive-like effect in the tail suspension test.[1][2] This finding, while intriguing, is isolated and requires further investigation to be substantiated. The blood-brain barrier penetration of VU591 has not been extensively studied, which would be a critical factor in determining its potential for neurological applications.
Experimental Protocols
To facilitate reproducibility and further research, detailed experimental protocols for the key assays are provided below.
In Vitro ROMK Inhibition Assay (Thallium Flux)
This assay is a common method for assessing the activity of ion channels like ROMK in a high-throughput format.
-
Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media.
-
Plate Preparation: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate ion flux through the ROMK channels.
-
Fluorescence Reading: The change in fluorescence intensity over time is measured using a plate reader. Increased fluorescence indicates thallium influx and channel activity.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of thallium flux as a function of compound concentration.
In Vivo Diuretic Study in Rats (Oral Gavage)
This protocol outlines the general procedure for assessing the diuretic effect of a compound in rats.
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimated to metabolic cages for several days before the experiment.
-
Fasting: Animals are typically fasted overnight with free access to water.
-
Compound Administration: this compound, a comparator compound, or vehicle control is administered orally via gavage. The compound is usually dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Urine Collection: Urine is collected at predetermined time intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours) in metabolic cages.
-
Volume and Electrolyte Measurement: The volume of urine is measured for each collection period. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic (urine volume) and natriuretic (sodium excretion) effects of the test compounds are compared to the vehicle control group. Statistical analysis is performed to determine significance.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of ROMK in the kidney, the experimental workflow for in vivo diuretic studies, and the logical relationship between the in vitro and in vivo findings for VU591.
Caption: Signaling pathway of the ROMK channel in the thick ascending limb of the nephron.
Caption: Experimental workflow for in vivo diuretic studies in rats.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling VU591 Hydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with VU591 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1] It is a valuable tool for neurological research. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, the following recommendations are based on general best practices for handling chemical compounds intended for research purposes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: While not explicitly stated for this compound, it is good practice to handle potent small molecules in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
Operational Plans: Handling and Storage
Proper handling and storage are vital for both safety and maintaining the chemical's efficacy.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation during handling.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and moisture.
| Parameter | Value |
| Storage Temperature (Stock Solution) | -80°C (for up to 6 months) or -20°C (for up to 1 month)[1] |
| Solubility | Soluble in DMSO |
| IC50 | 0.24 µM for ROMK (Kir1.1)[1] |
Experimental Protocols: Preparation of Stock and Working Solutions
In Vitro Stock Solution Preparation (Example):
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
In Vivo Working Solution Preparation (Example):
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
-
Prepare a stock solution in DMSO (e.g., 12.5 mg/mL).
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution thoroughly to ensure homogeneity. This will yield a clear solution of ≥ 1.25 mg/mL.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a general guideline for chemical waste:
-
Unused Compound: Collect in a designated, labeled, and sealed container for chemical waste disposal.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with the compound should be disposed of as chemical waste.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated waste container. Do not pour down the drain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
